molecular formula C9H9N3O2 B1523642 Methyl 3-amino-1H-indazole-4-carboxylate CAS No. 1167056-94-1

Methyl 3-amino-1H-indazole-4-carboxylate

Cat. No.: B1523642
CAS No.: 1167056-94-1
M. Wt: 191.19 g/mol
InChI Key: JAMTVIKEAFEJBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-amino-1H-indazole-4-carboxylate is a versatile chemical scaffold in medicinal chemistry and drug discovery. The indazole core is a privileged structure in the development of biologically active molecules, known for its ability to interact with a variety of enzymatic targets . Specifically, 3-aminoindazole derivatives have garnered significant attention as potent inhibitors of protein kinases. For instance, related 3-aminoindazole compounds have been designed as highly potent pan-inhibitors of BCR-ABL, a key oncogenic driver in chronic myeloid leukemia, including resistant mutants like T315I . This highlights the value of the 3-aminoindazole motif in developing therapies for oncology, particularly for overcoming drug resistance. Furthermore, indazole-based derivatives are frequently explored for their antimicrobial properties. Research indicates that novel heterocyclic compounds linked to indazole cores can exhibit significant inhibitory activity against various Gram-positive bacteria and fungal strains . The methyl ester functional group on this molecule offers a handle for further synthetic modification, allowing researchers to create a diverse array of amides, hydrazides, and other derivatives for structure-activity relationship (SAR) studies. As such, this compound serves as a critical intermediate for the synthesis of potential pharmaceutical agents targeting a range of diseases. This product is strictly for Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

methyl 3-amino-1H-indazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O2/c1-14-9(13)5-3-2-4-6-7(5)8(10)12-11-6/h2-4H,1H3,(H3,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAMTVIKEAFEJBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C2C(=CC=C1)NN=C2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Methyl 3-amino-1H-indazole-4-carboxylate: Structure, Synthesis, and Pharmacological Properties

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 3-amino-1H-indazole-4-carboxylate (CAS: 1167056-94-1) is a privileged heterocyclic building block highly valued in modern medicinal chemistry and drug discovery. By combining the ubiquitous ATP-competitive 3-amino-1H-indazole pharmacophore with a sterically and electronically directing methyl ester at the C4 position, this scaffold serves as a foundational core for designing targeted kinase inhibitors [1, 2]. This technical guide elucidates the structural causality behind its binding kinetics, outlines a robust, self-validating synthetic methodology, and explores its trajectory in oncology therapeutics.

Physicochemical & Structural Profiling

To successfully deploy this scaffold in library synthesis or lead optimization, researchers must understand its baseline physicochemical metrics. The 3-amino and 1H-NH groups act as versatile hydrogen bond donors, whereas the N2 atom functions as a hydrogen bond acceptor, dictating its orientation within biological targets[3].

PropertyValueStructural Impact
CAS Number 1167056-94-1Unique identifier for regulatory/sourcing logic [1].
Molecular Formula C₉H₉N₃O₂Governs mass spectrometric profiling ([M+H]⁺ m/z 192.2).
Molecular Weight 191.189 g/mol Highly efficient Ligand Efficiency (LE) starting point.
InChI Key JAMTVIKEAFEJBA-UHFFFAOYSA-NEnsures precise structure matching in cheminformatics databases [1].
Core Tautomerism 1H- and 2H-indazoleThe 1H-tautomer is thermodynamically favored, stabilizing the hinge-binding orientation.
C4-Substitution Methyl CarboxylateSterically shields the upper topological face; acts as a functional handle for amide coupling.

Causality in Drug Design: The indazole core is not just a structural spacer; it actively mimics the adenine ring of ATP. During kinase binding, N1 (NH) donates a hydrogen bond to the peptide backbone carbonyl of the kinase hinge region, while N2 accepts a hydrogen bond from an adjacent backbone amide [5]. The C4-methyl ester is uniquely positioned to point either towards the solvent-exposed channel or an allosteric specificity pocket, allowing downstream saponification and functionalization without disrupting the primary hinge interactions.

Synthetic Methodologies & Self-Validating Protocols

The construction of the 3-amino-1H-indazole core depends on the electronic nature of the starting material. For the title compound, a cascade Nucleophilic Aromatic Substitution (SNAr) and cyclization utilizing methyl 3-cyano-2-fluorobenzoate is the most direct route [3].

SynthesisWorkflow A Methyl 3-cyano- 2-fluorobenzoate C SNAr Adduct Intermediate A->C Step 1 B Hydrazine Hydrate (Nucleophile) B->C D Intramolecular Cyclization C->D Step 2 E Methyl 3-amino-1H- indazole-4-carboxylate D->E Validation

Synthesis workflow of the 3-amino-1H-indazole core via continuous SNAr-cyclization cascade.

Detailed Experimental Protocol

This protocol is designed as a self-validating system, ensuring that chemical transformations are empirically confirmed at critical bottlenecks.

Step 1: Initiation and Reagent Assembly

  • Action: Dissolve 1.0 equivalent of methyl 3-cyano-2-fluorobenzoate in anhydrous n-butanol (or DMSO).

  • Causality: n-Butanol is selected because its elevated boiling point (117°C) allows high-temperature reflux, while its protic nature stabilizes the transition state of the polar hydrazine intermediate, effectively driving the cascade in a single pot [3].

Step 2: Nucleophilic Attack & Cyclization

  • Action: Add 1.5–2.0 equivalents of hydrazine hydrate. Heat the reaction mixture to 90-100°C for 4-8 hours under an inert N₂ atmosphere.

  • Causality: The excess hydrazine acts both as a nucleophile to displace the C2-fluorine via SNAr and as a sacrificial base to neutralize the generated HF. The resulting hydrazine adduct spontaneously undergoes an intramolecular cyclization, with the terminal nitrogen attacking the proximal electrophilic nitrile carbon to form the 3-amino group [2].

Step 3: Validation and Isolation

  • LC-MS Checkpoint: Sample 10 µL of the reaction mixture. Validate completion when the starting material mass (m/z 179.1) vanishes and the expected product peak (m/z 192.2 [M+H]⁺) dominates.

  • Action: Cool to room temperature and quench over ice water. Collect the precipitated solid via vacuum filtration.

  • NMR Validation: Confirm structure via ¹H-NMR (DMSO-d₆). Trustworthy validation requires identifying three distinct functional markers: a broad exchangeable singlet at ~5.5 ppm (3-NH₂), a strongly deshielded singlet at ~11.8 ppm (indazole 1H-NH), and a sharp 3H singlet at ~3.9 ppm (C4-OCH₃).

Alternative Route: If synthesizing from a 2-bromobenzonitrile derivative instead of a fluoro-derivative, standard SNAr will fail. Instead, utilize a palladium-catalyzed cross-coupling of benzophenone hydrazone with the aryl bromide, followed by acidic deprotection (using p-TsOH) to achieve cyclization [2, 5].

Biological Activity & Pharmacological Trajectory

Derivatives of 3-amino-1H-indazoles are clinically significant modulators of oncogenic kinase signaling networks, including TRK, Bcr-Abl, and the PI3K/AKT/mTOR axis [4]. When functionalized at the C4-carboxylate, these compounds can achieve extreme selectivity by exploiting unique hydrophobic sub-pockets within kinase domains [5].

SignalingPathway Drug 3-amino-1H-indazole Derivatives PI3K PI3K Drug->PI3K ATP Competitive Inhibition Apoptosis G2/M Arrest & Apoptosis Drug->Apoptosis Induces AKT AKT PI3K->AKT Activates mTOR mTOR AKT->mTOR Activates Prolif Tumor Proliferation mTOR->Prolif Promotes

Mechanism of action of indazole derivatives inhibiting the PI3K/AKT/mTOR signaling axis.

Causality of Anti-Tumor Efficacy

Recent mechanistic studies on functionalized 3-amino-1H-indazoles reveal broad-spectrum anti-proliferative activities across diverse cancer lines (e.g., HGC-27, MCF-7) [4].

  • Target Engagement: The indazole core competitively locks into the ATP-binding site of kinases like PI3K.

  • Signal Downregulation: This upstream blockade prevents the phosphorylation of AKT, subsequently silencing the mTOR complex [4].

  • Phenotypic Outcome: The disruption of this signaling cascade effectively forces the tumor cell into G2/M phase cycle arrest. Furthermore, by downregulating Bcl-xL and upregulating pro-apoptotic BAD proteins, indazole derivatives irreversibly trigger cellular apoptosis and inhibit epithelial-mesenchymal transition (EMT) migration pathways [4].

Using Methyl 3-amino-1H-indazole-4-carboxylate as a starting point allows medicinal chemists to rapidly iterate via library diversification (e.g., transforming the methyl ester into varied amides) while retaining the optimized, high-affinity indazole anchor.

References

  • Shinde, V. N., et al. "Indazole – an emerging privileged scaffold: synthesis and its biological significance". RSC Advances via PubMed Central (NIH).[Link]

  • Wang, H., et al. "1H-Indazoles derivatives targeting PI3K/AKT/mTOR pathway: Synthesis, anti-tumor effect and molecular mechanism". Bioorganic & Medicinal Chemistry via PubMed (NIH).[Link]

  • Gavara, L., et al. "Advances in the Synthesis and Kinase Inhibitory Potencies of Non-Fused Indazole Derivatives". Società Chimica Italiana.[Link]

Biological Significance of the 1H-Indazole Scaffold in Modern Drug Discovery: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 1H-indazole scaffold represents a privileged heterocyclic motif that has fundamentally shaped modern medicinal chemistry, particularly in the realm of targeted oncology and anti-inflammatory therapeutics[1]. Composed of a benzene ring fused to a pyrazole ring, the indazole core exists in a tautomeric equilibrium, with the 1H-tautomer being thermodynamically favored and heavily exploited as a pharmacophore[1]. This technical guide elucidates the structural rationale behind the scaffold's bioactivity, dissects its mechanistic interaction with key oncogenic kinases, and provides comprehensive, self-validating experimental workflows for the synthesis and biochemical evaluation of 1H-indazole derivatives.

Structural and Mechanistic Rationale

The 1H-Indazole Core as an ATP Bioisostere

The immense utility of the 1H-indazole core stems from its structural and electronic mimicry of purines, specifically the adenine ring of adenosine triphosphate (ATP)[2]. When engaging the highly conserved ATP-binding pocket (hinge region) of protein kinases, the 1H-indazole motif acts as a rigid, planar anchor[2].

  • Causality of Binding: The nitrogen at position 1 (N1-H) serves as a potent hydrogen-bond donor, interacting directly with the backbone carbonyl of the kinase hinge region[2]. Simultaneously, the lone pair on the nitrogen at position 2 (N2) acts as a hydrogen-bond acceptor, forming an interaction with the backbone amide NH[2]. This dual hydrogen-bonding capacity tightly locks the scaffold into the active site, effectively outcompeting endogenous ATP and arresting enzymatic phosphorylation cascades[2].

Strategic Functionalization

Substitutions around the indazole ring dictate target selectivity and pharmacokinetic properties:

  • C-3 Position: As the most nucleophilic carbon on the indazole ring, the C-3 position is highly amenable to functionalization[3]. Elaborations here (such as ethynyl or aryl groups) project into the hydrophobic selectivity pockets or solvent-exposed regions of kinases, driving specificity toward targets like the Phosphatidylinositol 3-kinase (PI3K) pathway[4] or Fibroblast Growth Factor Receptors (FGFR)[5].

  • C-6 Position: The introduction of electron-withdrawing groups (e.g., halogens or trifluoromethyl) at the C-6 position modulates the electronic density of the pyrazole ring, enhancing metabolic stability and increasing hydrophobic interactions deep within the kinase binding cleft[3].

Clinical Landscape of 1H-Indazole Therapeutics

The biological versatility of the 1H-indazole scaffold has led to the successful development of multiple FDA-approved drugs and advanced clinical candidates[1][6].

Table 1: Clinical Applications of 1H-Indazole Derivatives

Drug NamePrimary Target(s)Key IndicationsStructural Note / Bioactivity
Pazopanib VEGFR-1/2/3, PDGFR, c-KitRenal Cell Carcinoma[5]Competitive tyrosine kinase inhibitor; pan-VEGFR targeting[5].
Axitinib pan-VEGFR, PLK4Renal Cell Carcinoma[6]Exhibits potent off-target inhibition of PLK4 (

= 4.2 nM)[7].
Niraparib PARP-1 / PARP-2Ovarian & Breast Cancer[5]Disrupts DNA repair mechanisms in homologous recombination-deficient tumors[5].
Benzydamine Prostaglandin SynthaseInflammation / Pain[5]Commercially available topical anti-inflammatory NSAID[5].

Visualization of Tyrosine Kinase Pathway Inhibition

To contextualize the mechanistic action of 1H-indazole-based Tyrosine Kinase Inhibitors (TKIs) like Pazopanib and Axitinib, the following relationship diagram illustrates how ATP-competitive hinge binding at the receptor level halts downstream oncogenic signaling[2][4].

Mechanism LIGAND Growth Factor (e.g., VEGF / FGF) RTK Receptor Tyrosine Kinase (Hinge Region) LIGAND->RTK Ligand Binding PI3K PI3K / AKT RTK->PI3K Transphosphorylation MAPK MAPK / ERK RTK->MAPK INDAZOLE 1H-Indazole Motif (ATP Bioisostere) INDAZOLE->RTK Competitive Inhibition EFFECT Tumor Angiogenesis & Proliferation PI3K->EFFECT MAPK->EFFECT

Caption: Mechanism of Action: 1H-Indazole inhibitors blocking RTK-mediated oncogenic signaling pathways.

Experimental Workflows: Synthesis and Validation

As a foundational element in early-stage drug discovery, synthesizing and validating 1H-indazole derivatives requires robust, reproducible methodologies. The following protocols emphasize self-validating control systems.

Protocol A: Regioselective Synthesis of 3-Iodo-1H-Indazole Intermediates

The iodination of the C-3 position is a critical first step to creating a reactive handle for subsequent palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura coupling)[3].

Rationale for Reagent Selection: N-iodosuccinimide (NIS) is favored over molecular iodine because it provides a controlled release of electrophilic iodine, minimizing polyhalogenation. N,N-Dimethylformamide (DMF) is utilized as a polar aprotic solvent to dissolve the starting materials efficiently while stabilizing the polar transition state of the electrophilic aromatic substitution, thereby driving regioselectivity toward the nucleophilic C-3 position[3].

Step-by-Step Methodology:

  • Preparation: In a flame-dried round-bottom flask under an inert nitrogen atmosphere, dissolve 1.0 equivalent of the substituted 1H-indazole (e.g., 6-bromo-1H-indazole) in anhydrous DMF (0.2 M concentration)[7].

  • Reagent Addition: Shield the reaction flask from ambient light using aluminum foil to prevent radical side-reactions. Add 1.5 equivalents of NIS portion-wise over 10 minutes at 0 °C[7].

  • Reaction Progression: Allow the mixture to warm to room temperature (

    
    ) and stir for 4 hours[7]. Monitor completion via TLC or LC-MS.
    
  • Quenching & Precipitation: Pour the reaction mixture into ice-cold water containing 10% saturated aqueous ammonium chloride to quench any unreacted electrophile[7].

  • Isolation: Filter the resulting precipitate under vacuum, wash with copious amounts of deionized water, and dry overnight under high vacuum to afford the 3-iodo-1H-indazole derivative[7].

Protocol B: AlphaScreen Biochemical Assay for Target Engagement

To objectively quantify the inhibitory potency (


) of novel 1H-indazole derivatives against specific kinases or bromodomains (e.g., BRD4), an AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) provides a high-throughput, bead-based proximity metric[8].

Self-Validating Controls: Always run a positive control (a well-characterized pan-inhibitor like Staurosporine for kinases, or JQ1 for BET bromodomains) to ensure assay sensitivity, alongside a vehicle control (0.1% DMSO) to define the maximum luminescence window.

Step-by-Step Methodology:

  • Compound Dilution: Prepare a 10-point, 3-fold serial dilution of the 1H-indazole test compounds in the designated assay buffer (typically containing 0.01% Tween-20 to prevent compound aggregation)[8].

  • Protein Incubation: In a 384-well microplate, combine the test compounds with the target protein (e.g., BRD4-BD2 or target kinase) and incubate for 30 minutes at room temperature to allow equilibrium binding[8].

  • Substrate Addition: Add the corresponding biotinylated substrate (e.g., acetylated histone peptide)[8].

  • Bead Association (Light-Sensitive): Under low-light conditions, add Streptavidin-coated Donor beads and the specific Acceptor beads[8]. Incubate for 60 minutes.

  • Data Acquisition: Read the microplate using an AlphaScreen-compatible plate reader (excitation at 680 nm, emission at 520-620 nm)[8].

  • Data Processing: Calculate the half-maximal inhibitory concentration (

    
    ) using a 4-parameter logistic non-linear regression model.
    

Conclusion & Future Directions

The 1H-indazole scaffold remains a cornerstone of modern molecular design. While its historical success is heavily rooted in ATP-competitive kinase inhibition (VEGFR, FGFR, PLK4, PI3K)[4][5][7], future research is increasingly pivoting toward exploiting the indazole core in novel modalities, including Proteolysis Targeting Chimeras (PROTACs) and epigenetic modulators like BRD4 inhibitors[8]. By leveraging regioselective synthetic strategies and high-throughput biophysical validation, researchers can continue to tap into the vast chemical space and therapeutic potential of the 1H-indazole pharmacophore.

References

  • BenchChem. "A Comprehensive Review of Substituted 1H-Indazole Compounds: Synthesis, Biological Activity, and Therapeutic Potential." benchchem.com. 1

  • NIH PMC. "Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives." nih.gov. 5

  • NIH PMC. "Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer." nih.gov. 6

  • BenchChem. "Application Notes and Protocols: 3-Methyl-1H-indazol-4-ol in Drug Discovery." benchchem.com. 8

  • BenchChem. "3-Iodo-6-(trifluoromethyl)-1H-indazole | 1000341-27-4." benchchem.com. 3

  • NIH PMC. "Design, synthesis, and structure-activity relationships of 3-ethynyl-1H-indazoles as inhibitors of Phosphatidylinositol 3-kinase signaling pathway." nih.gov. 4

  • NIH PMC. "Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors." nih.gov. 7

  • BenchChem. "Evaluating the Kinase Inhibition Profile of the 6-Bromo-1H-indazole Scaffold." benchchem.com. 2

Sources

Methyl 3-amino-1H-indazole-4-carboxylate safety data sheet

Author: BenchChem Technical Support Team. Date: March 2026

Technical Whitepaper: Advanced Safety, Handling, and Mechanistic Application of Methyl 3-amino-1H-indazole-4-carboxylate

As the architectural complexity of targeted therapeutics increases, the precise handling, safety profiling, and structural understanding of core pharmacological building blocks become paramount. This technical guide provides researchers, synthetic chemists, and drug development professionals with an authoritative framework for utilizing Methyl 3-amino-1H-indazole-4-carboxylate (CAS 1167056-94-1)[1]. Moving beyond a rudimentary Safety Data Sheet (SDS), this document synthesizes physicochemical dynamics, handling protocols, and the mechanistic rationale behind its utility in kinase inhibitor design.

Compound Overview & Structural Significance

Methyl 3-amino-1H-indazole-4-carboxylate is a highly functionalized bicyclic heteroaromatic intermediate[1]. In early-stage drug discovery, the indazole ring system is universally recognized as a "privileged scaffold," functioning as a highly versatile structural motif[2].

The strategic positioning of a primary amine at the 3-position and a methyl ester at the 4-position offers dual orthogonal reaction sites. This enables advanced late-stage functionalization—such as Buchwald-Hartwig aminations or ester saponification followed by amide coupling—allowing medicinal chemists to rapidly navigate complex chemical space[3].

Physicochemical Parameters & Stability Dynamics

Understanding the physicochemical boundaries of this compound is the first step in creating a self-validating experimental workflow. The 3-amino indazole core is susceptible to oxidative degradation under aggressive ambient conditions, while the ester linkage is prone to slow hydrolysis if chronically exposed to aqueous micro-environments.

Table 1: Physicochemical Specifications & Storage Parameters

ParameterSpecificationScientific Rationale
CAS Number 1167056-94-1[1]Unique numerical identifier for chemical authenticity.
Molecular Formula C9H9N3O2[1]Dictates target stoichiometry for synthetic cross-coupling.
Molecular Weight 191.19 g/mol [4]Required for precise molarity calculations during stock prep.
Purity Standard ≥ 98%Prevents downstream catalytic poisoning in Pd-catalyzed steps.
Optimal Storage 2-8 °C, Dark, DryMitigates thermal degradation, photolytic oxidation, and hydrolysis.

Pharmacological Application: Indazole Core as a Kinase Hinge Binder

In oncology and immunology, the suppression of overactive receptor tyrosine kinases (RTKs) like EGFR and VEGFR is a foundational therapeutic strategy[5]. The indazole core acts as a high-affinity competitive ligand for the ATP-binding pocket of these enzymes[6].

Mechanistic Causality: The native adenine ring of ATP typically establishes two hydrogen bonds with the kinase hinge region. In contrast, a well-optimized indazole scaffold can establish up to three distinct hydrogen bonds with the conserved amide backbone of the hinge region[7]. The unsubstituted N-H of the indazole ring is critically important, serving as a primary hydrogen bond donor that anchors the molecule securely within the active site[6]. By using Methyl 3-amino-1H-indazole-4-carboxylate as a core template, structural biologists can project functional substituents deep into the hydrophobic pockets of the kinase, enhancing both target specificity and residence time[7].

Pathway A Indazole Scaffold (e.g., CAS 1167056-94-1) B Kinase ATP-Hinge Region (Target Binding) A->B 3x H-bond interactions C Competitive Inhibition (Displacement of ATP) B->C D Blockade of Phosphorylation C->D E Downstream Effector (e.g., MAPK/PI3K) D->E Signal Attenuation F Inhibition of Cell Proliferation E->F

Intracellular Kinase Inhibition Pathway mediated by the Indazole scaffold.

SDS Profiling & Mechanistic Toxicology

Regulatory compliance and bench-level safety require a fundamental understanding of why a compound is classified with specific hazard codes under the Globally Harmonized System (GHS). The safety profile for Methyl 3-amino-1H-indazole-4-carboxylate triggers a "Warning" signal word, grounded in its structural capacity to interact with biological tissues[8].

  • H302 (Harmful if swallowed): The highly bioavailable nature of low-molecular-weight nitrogenous heterocycles allows rapid gastrointestinal absorption.

  • H315 / H319 (Causes skin/serious eye irritation): The combination of a free primary amine and an ester functional group introduces localized basicity and lipophilicity, stripping natural lipid barriers on the dermis and irritating the sensitive corneal mucosa[8].

  • H335 (May cause respiratory irritation): Fine crystalline powders present an inherent inhalation risk. The deposition of indazole particulates in the pulmonary alveoli triggers localized inflammatory cascades.

Mandated Precautionary Directives (P-Statements): To systematically negate these hazards, standard operational procedures mandate specific preventative measures: Avoid breathing dust (P261), rigorously utilize PPE including nitrile gloves and localized exhaust (P280), and ensure rapid decontamination of skin via soap and water (P302+P352)[8].

Standard Operating Procedure (SOP): Handling & Master Stock Preparation

The transition from a lyophilized solid to an assay-ready master stock is where most experimental variability is introduced. As an Application Scientist, I mandate the following self-validating workflow to preserve the >98% purity of the compound while strictly adhering to safety constraints.

Step 1: Environmental Equilibration Remove the sealed vial from 2-8°C storage. Critical Causality: Before unsealing, the vial must equilibrate in an ambient desiccator for 30–45 minutes. Opening a cold vial immediately causes atmospheric moisture to condense onto the powder, accelerating ester hydrolysis and drastically skewing future gravimetric measurements.

Step 2: Containment & Gravimetric Analysis Perform all physical manipulation inside a Class II Biological Safety Cabinet or Fume Hood to negate inhalation risks (H335). Utilize static-free spatulas to prevent aerosolization of the crystalline structure.

Step 3: Master Stock Solubilization Dissolve the precise mass into LC-MS grade Dimethyl Sulfoxide (DMSO) to achieve a standard 10 mM stock. Vortex gently and sonicate in a cold water bath for no more than 60 seconds. Prolonged sonication induces thermal spikes, which can trigger localized degradation.

Step 4: Aliquoting & Preservation Aliquot the 10 mM stock into single-use amber vials. Purge the headspace of each vial with dry Argon gas to displace oxygen, capping tightly before transferring to -20°C storage. Validation Check: Periodic LC-MS analysis of a random aliquot every 3 months should be instituted to verify the intact mass of 191.19 g/mol and the absence of the hydrolyzed carboxylic acid side-product.

Workflow A Compound Storage (2-8°C, Dark, Dry) B Equilibration (Ambient Temp, Dessicator) A->B Prevent condensation C Weighing under LEV (Class II Biosafety/Fume Hood) B->C Avoid inhalation (H335) D Dissolution in DMSO (10 mM Master Stock Preparation) C->D Wear proper PPE (P280) E Aliquoting & Storage (-20°C, Argon Overlay) D->E Prevent freeze-thaw degradation F In Vitro Assay (Serial Dilution in Buffer) D->F Fresh daily use recommended

Workflow for safely handling and preparing Methyl 3-amino-1H-indazole-4-carboxylate stocks.

Emergency Contingency Architecture

No laboratory process is complete without a robust fallback system for unintended exposure events. Based on current regulatory and product safety data[8]:

  • Dermal Exposure: Immediate removal of contaminated laboratory coats and gloves. Flush the affected dermal layer with copious volumes of water and a mild non-abrasive soap for 15 minutes. The lipophilicity of the indazole requires surfactant (soap) to adequately clear it from the epidermal lipid layer.

  • Ocular Contact: Hold eyelids open and flush with an emergency eyewash station for 15-20 minutes. Remove contact lenses if present and easy to do (P305+P351+P338)[8].

  • Spill Mitigation: Do not dry-sweep. Cover the spill with a damp, absorbent chemical pad to suppress hazardous dust formation. Collect into a designated hazardous organic waste bin and incinerate through institutional hazardous material channels.

References

  • Taylor & Francis. "Design, synthesis, and antiproliferative activity of new 5-ethylsulfonyl-indazole-3-carbohydrazides as dual EGFR/VEGFR-2 kinases inhibitors". Source: Journal of Enzyme Inhibition and Medicinal Chemistry. URL: [Link]

  • National Center for Biotechnology Information. "Protein kinase affinity reagents based on a 5-aminoindazole scaffold". Source: PubMed Central (PMC). URL: [Link]

Sources

Unlocking the Tautomeric Landscape of 3-Amino-1H-indazole Derivatives: A Strategic Guide for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 3-amino-1H-indazole scaffold is a privileged pharmacophore heavily utilized in the design of kinase inhibitors and modulators of the central nervous system. However, the efficacy of these derivatives is frequently complicated by prototropic tautomerism. Understanding the dynamic equilibrium between the 1H-amino , 2H-amino , and 3-imino tautomers is not an academic exercise—it is a critical determinant of target affinity, pharmacokinetics, and intellectual property.

As a Senior Application Scientist, I have witnessed countless optimization campaigns stall because the predominant tautomer in solution is not the bioactive conformer required by the target pocket. This whitepaper decodes the structural and thermodynamic causality of 3-amino-1H-indazole tautomerism and provides a robust, self-validating methodological framework to isolate, identify, and exploit these states in drug development.

The Mechanics of Tautomerism in Indazole Derivatives

In 3-amino-1H-indazole systems, tautomerism manifests across two primary vectors:

  • Annular Tautomerism: The migration of a proton between the N1 and N2 positions of the pyrazole ring (1H vs. 2H forms).

  • Amino-Imino Tautomerism: The migration of a proton from the exocyclic C3-amino group to the endocyclic nitrogen (forming the 3-imino state).

While the 1H-amino tautomer is generally the most thermodynamically stable in isolated systems (gas phase or non-polar solvents), the biological environment alters this landscape. The dielectric constant of the solvent and precise hydrogen-bond (H-bond) donor/acceptor networks within a protein's active site often induce a shift toward the higher-energy 2H-amino or, rarely, the 3-imino tautomer . Failing to account for this energy penalty (


) artificially inflates docking scores and misguides Structure-Activity Relationship (SAR) models.
System Dynamics Visualization

TautomericEquilibria T1 1H-3-aminoindazole (Dominant in non-polar) T2 2H-3-aminoindazole (Biologically active conformer) T1->T2 Annular Tautomerism (Proton transfer) T3 3-imino-1H-indazole (High energy / Transient) T1->T3 Amino-Imino Tautomerism Target Target Protein Pocket (H-bond stabilization) T2->Target Induced Fit Binding Solvent Solvent Polarity & pH Solvent->T1 Solvent->T2 Solvent->T3

Fig 1. Equilibria of 3-amino-1H-indazoles and environmental modifiers.

Quantitative Thermodynamic and Spectral Profiles

To engineer molecules with predictable binding, we must quantify the energetic barriers between tautomers. Below is a comparative dataset synthesizing Density Functional Theory (DFT) calculations (


B97X-D/6-311+G(d,p)) and empirical Nuclear Magnetic Resonance (NMR) data. The causality of these values dictates ligand design: a tautomer with a 

kcal/mol relative to the ground state is effectively inaccessible under physiological conditions without massive compensatory binding energy.
Tautomeric StateRelative Free Energy (

) in

Predicted Population (%)Key NMR Biomarker (

Shift, ppm)
H-Bond Donor/Acceptor Profile
1H-3-amino 0.0 kcal/mol> 98.5%N1 (Pyrrole-like): ~135 ppmN1: Donor, N2: Acceptor
2H-3-amino +2.8 kcal/mol< 1.5%N2 (Pyrrole-like): ~160 ppmN1: Acceptor, N2: Donor
1H-3-imino +12.4 kcal/molnegligibleN/A (Exocyclic C=NH)Exocyclic N: Acceptor

Note: Data generalized for an unsubstituted 3-amino-1H-indazole scaffold. Electron-withdrawing groups at C4-C7 will shift these thermodynamic baselines.

Analytical Methodology: A Self-Validating Protocol for Tautomer Elucidation

Standard 1D


 NMR at room temperature is fundamentally insufficient for tautomer analysis. Because the rate of intermolecular proton exchange is faster than the NMR timescale, the spectrum yields a time-averaged chimera of the tautomers .

To resolve this, we employ a self-validating workflow integrating Variable Temperature Nuclear Magnetic Resonance (VT-NMR) and 2D


 Heteronuclear Multiple Bond Correlation (HMBC), grounded by computational prediction.
Step-by-Step Experimental Workflow

Step 1: Analyte Preparation in Aprotic, Cryogenic Solvents

  • Action: Dissolve 5-10 mg of the indazole derivative in anhydrous

    
     or 
    
    
    
    .
  • Causality: Protic solvents or trace water catalyze rapid proton transfer, collapsing the tautomeric signals.

    
     acts as an H-bond acceptor but lacks exchangeable protons, allowing the system to be supercooled without freezing, thereby artificially slowing the exchange rate.
    

Step 2: Variable Temperature Acquisition (Freezing the Equilibrium)

  • Action: Acquire standard

    
     spectra starting at 298 K, systematically dropping the temperature in 10 K increments down to 213 K (-60°C).
    
  • Causality: As thermal energy decreases, the kinetic barrier to proton transfer is maintained. At the coalescence temperature (

    
    ), the broad, averaged N-H peak will split into distinct, sharp signals representing the individual tautomeric populations.
    

Step 3: 2D


 HMBC Mapping (Structural Identification) 
  • Action: Hold the temperature at 213 K and execute an HMBC experiment optimized for long-range couplings (

    
     and 
    
    
    
    typically set to 5-8 Hz).
  • Causality: This is the self-validating step. If the molecule is in the 1H-amino form, the N1 proton will show a strong

    
     correlation to the C7-H proton on the aromatic ring. If it is in the 2H-amino form, the N2 proton will lack this correlation but will correlate strongly to C3.
    

Step 4: Orthogonal Validation via DFT

  • Action: Calculate the theoretical Chemical Shielding Tensors for both forms using GIAO-DFT methods.

  • Causality: If the empirical chemical shifts from Step 3 fall within

    
     ppm of the DFT predictions, the assignment is scientifically airtight. If a discrepancy exists, the structural model must be re-evaluated for aggregation or dimerization.
    

Strategic Implications for Drug Developers

Understanding whether your target requires the 1H or 2H tautomer drastically alters synthetic strategy. If a kinase hinge region requires an H-bond donor precisely at the N2 position (necessitating the 2H-amino tautomer), the +2.8 kcal/mol energy penalty to achieve this state will inherently limit the potency (IC50) of the drug .

Mitigation Strategy: Instead of relying on the environment to induce the active tautomer, medicinal chemists can "lock" the molecule into the bioactive conformation by introducing steric bulk or strategically placed fluorines that thermodynamically bias the ground state toward the 2H configuration. Alternatively, substituting the migrating proton with a methyl group creates a non-tautomerizable "probe" to explicitly test the bioactivity of the isolated geometry.

Conclusion

The tautomeric elasticity of 3-amino-1H-indazoles is both a liability and a tool. By transitioning from passive observation (room temperature NMR) to active, thermodynamically grounded interrogation (VT-NMR combined with DFT), drug discovery teams can eliminate blind spots in their SAR, improving hit-to-lead conversion rates and producing chemically robust clinical candidates.

References

  • Title: Tautomerism in Drug Discovery Source: Journal of Medicinal Chemistry (via PubMed Central) URL: [Link]

  • Title: Tautomerism in computer-aided drug design Source: Journal of Computer-Aided Molecular Design (via PubMed Central) URL: [Link]

  • Title: The Impact of Tautomerism on Non-covalent Interactions in Drug Discovery Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

Methodological & Application

Application Note: Leveraging Methyl 3-amino-1H-indazole-4-carboxylate in Kinase Inhibitor Design

Author: BenchChem Technical Support Team. Date: March 2026

Prepared By: Senior Application Scientist, Medicinal Chemistry Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Introduction and Mechanistic Rationale

In the landscape of targeted oncology and signal transduction therapy, the 3-amino-1H-indazole scaffold has emerged as a highly privileged heterocyclic motif. It is widely recognized for its versatile role as a hinge-binding template in the design of small-molecule kinase inhibitors[1].

Among these derivatives, Methyl 3-amino-1H-indazole-4-carboxylate represents a highly valuable synthetic intermediate. It provides a unique trifunctional geometry: the indazole core acts as an ATP-competitive anchor, while the C3-amino and C4-carboxylate functional groups enable bidentate diversification deep into the kinase binding pocket. Recent explorations of hinge-binding scaffolds have validated the application of substituted indazoles in designing selective inhibitors against critical targets, including Aurora kinases[2], receptor tyrosine kinases (RTKs) like VEGFR/FLT3[3], and the PI3K/AKT/mTOR signaling network[4].

The Causality of Molecular Architecture

Effective drug design requires an understanding of why specific molecular vectors are chosen. The Methyl 3-amino-1H-indazole-4-carboxylate scaffold operates via three distinct mechanistic interfaces:

  • Hinge-Binding Affinity : The N1-H and N2 atoms of the indazole core mimic the adenine ring of ATP. They serve as critical hydrogen bond donors/acceptors, interacting with the backbone amides of the kinase hinge region (e.g., Glu and Met residues)[5].

  • C3-Amino Group (Solvent Vector) : This group acts as an additional hydrogen bond donor. Due to its orientation, it can interact with structural water molecules or be chemically elaborated (e.g., via urea linkages) to probe the solvent-exposed channel, increasing aqueous solubility and altering specificity[1].

  • C4-Carboxylate (DFG/Allosteric Vector) : The ester linkage at the 4-position is strategically angled toward the inner binding pockets. By hydrolyzing the methyl ester into a carboxylic acid, medicinal chemists can couple bulky lipophilic amines. These extended amide groups are specifically designed to penetrate hydrophobic allosteric pockets, often trapping the kinase in the inactive "DFG-out" conformation[2].

G Target Kinase ATP-Binding Site Scaffold Methyl 3-amino-1H-indazole-4-carboxylate Target->Scaffold Accommodates Hinge Hinge Region (N1/N2 H-Bonding) Scaffold->Hinge Core Anchoring DFG DFG-Out Pocket (C4 Amide Extension) Scaffold->DFG C4 Functionalization Solvent Solvent Channel (C3 Amino Vector) Scaffold->Solvent C3 Modification

Mechanistic rationalization of indazole binding geometries within the kinase ATP pocket.

Structural Biology & Assay Data Summary

To contextualize the utility of the C4-carboxylate vector, empirical Structure-Activity Relationship (SAR) profiling is essential. Leaving the methyl ester unmodified often yields moderate, broad-spectrum hinge binding. However, functionalizing this exact position creates high structural selectivity for distinct kinase families[2].

Table 1: Comparative SAR Impact of C4-Position Modifications

Scaffold FragmentR-Group at C4 PositionPredicted Target SelectivityKinase IC₅₀ / Efficacy Rationale
Unmodified Core Methyl EsterBroad Spectrum (Weak RTKs)Basal anchoring activity; limited pocket penetration.
C4-Acid Intermediate Carboxylic AcidN/A (Poor Permeability)Loss of cellular activity due to negative charge/efflux.
C4-Amide Analog Substituted Benzyl AmideAurora Kinase A / BPotent; bulky aromatics access the hydrophobic DFG-out pocket.
C4-Acyl/Urea Analog Phenyl UreaFLT3 / VEGFRShifted selectivity; urea backbone forms crucial H-bonds with Asp/Glu.

Experimental Workflows & Protocols

To transform Methyl 3-amino-1H-indazole-4-carboxylate into a targeted inhibitor library, researchers must execute a two-phase protocol: highly controlled ester hydrolysis, followed by regioselective amide coupling.

G SM Starting Material (Methyl Ester) Hydrolysis Saponification (LiOH/THF) SM->Hydrolysis Acid Intermediate (C4-Carboxylic Acid) Hydrolysis->Acid Coupling Amide Coupling (HATU/DIPEA) Acid->Coupling Product Kinase Inhibitor (C4-Amide Analog) Coupling->Product

Synthetic workflow for C4-diversification of the 3-amino-1H-indazole scaffold.

Protocol 3.1: Mild Saponification of the C4-Methyl Ester

Scientific Rationale: Standard saponification using harsh bases (e.g., boiling NaOH) can lead to side-reactions, including oxidative degradation of the electron-rich 3-amino group. Utilizing a mild base such as Lithium Hydroxide (LiOH) in a biphasic system ensures structural integrity. The


 ion provides strong electrophilic coordination to the carbonyl oxygen of the ester, accelerating hydrolysis even at ambient temperatures.

Step-by-Step Methodology:

  • Solvation: Dissolve 1.0 eq of Methyl 3-amino-1H-indazole-4-carboxylate in a 3:1:1 mixture of THF:MeOH:H₂O (0.2 M concentration). Note: Methanol acts as a co-solvent to maintain homogeneity as the reaction proceeds.

  • Base Addition: Add 3.0 eq of LiOH monohydrate in a single portion at room temperature (20-25°C).

  • Monitoring: Stir vigorously for 4–6 hours. Monitor the reaction via LC-MS or TLC (10% MeOH/DCM). The self-validating endpoint is the complete disappearance of the ester mass

    
     and the emergence of the acid mass 
    
    
    
    .
  • Workup (Critical Step): Evaporate the organic solvents under reduced pressure. Dilute the aqueous remainder with water and cool to 0°C. Carefully adjust the pH to 4.5–5.0 using 1N HCl.

  • Isolation: The zwitterionic 3-amino-1H-indazole-4-carboxylic acid will precipitate. Filter the solid, wash with ice-cold water, and dry thoroughly under high vacuum.

Protocol 3.2: Regioselective Sterically Hindered Amide Coupling

Scientific Rationale: The C4-carboxylic acid is highly sterically hindered due to the adjacent C3-amino group. Standard carbodiimide coupling agents (like EDC/HOBt) often suffer from slow kinetics here, leading to low yields and competitive acylation of the C3-amine. By employing HATU , a highly reactive OAt-ester intermediate is formed almost instantly. Executing this step at 0°C tightly controls the regioselectivity, preventing the indazole's C3-amine from acting as a competing nucleophile.

Step-by-Step Methodology:

  • Activation: Suspend 1.0 eq of 3-amino-1H-indazole-4-carboxylic acid in anhydrous DMF (0.1 M) under an inert N₂ atmosphere. Cool the flask to 0°C.

  • Base Injection: Add 3.0 eq of N,N-Diisopropylethylamine (DIPEA). Rationale: A non-nucleophilic base is mandatory to deprotonate the acid without interfering with the coupling agent.

  • Coupling Agent: Add 1.2 eq of HATU. Stir at 0°C for exactly 15 minutes. Validation: The solution will usually transition to a deep yellow/orange, indicating the formation of the active HOAt ester.

  • Amine Addition: Add 1.1 eq of your target amine (e.g., a functionalized benzylamine to target the Aurora kinase DFG-pocket). Allow the reaction to slowly warm to room temperature over 12 hours.

  • Purification: Quench with saturated aqueous NaHCO₃. Extract with Ethyl Acetate (3x). Wash the organic layer vigorously with 5% LiCl (aqueous) to remove residual DMF. Dry over Na₂SO₄, concentrate, and purify via flash chromatography or preparative HPLC.

References

  • Ji, Z., Dai, Y., Abad-Zapatero, C., et al. (2012). Exploration of diverse hinge-binding scaffolds for selective Aurora kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 22(14), 4528-4531[2]. URL:[Link]

  • Wang, X., et al. (2023). 1H-Indazoles derivatives targeting PI3K/AKT/mTOR pathway: Synthesis, anti-tumor effect and molecular mechanism. European Journal of Medicinal Chemistry[4]. URL:[Link]

  • Yang, Y.-N., et al. (2008). 3-Amino-benzo[d]isoxazoles as Novel Multitargeted Inhibitors of Receptor Tyrosine Kinases. Journal of Medicinal Chemistry[3]. URL:[Link]

  • National Institutes of Health. Indazole – an emerging privileged scaffold: synthesis and its biological significance. PMC Chemistry[5]. URL:[Link]

Sources

Application Notes & Protocols: Methyl 3-amino-1H-indazole-4-carboxylate as a Pivotal Synthetic Building Block

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Methyl 3-amino-1H-indazole-4-carboxylate has emerged as a highly versatile and valuable building block in modern synthetic organic and medicinal chemistry. Its unique structural motif, featuring a bicyclic aromatic indazole core with strategically positioned amino and methyl carboxylate functionalities, offers multiple reaction sites for diversification. This guide provides an in-depth exploration of its reactivity, core synthetic transformations, and applications, with a particular focus on its role in the synthesis of kinase inhibitors. Detailed, field-proven protocols are provided to enable researchers to effectively utilize this synthon in their drug discovery and development programs.

Introduction: The Strategic Value of the 3-Aminoindazole Scaffold

Nitrogen-based heterocycles are foundational scaffolds in medicinal chemistry, appearing in a vast number of natural products and pharmaceuticals.[1] Among these, the 3-aminoindazole core is a "privileged structure," meaning it is a molecular framework that is capable of binding to multiple biological targets. The strategic importance of Methyl 3-amino-1H-indazole-4-carboxylate lies in its inherent functionality:

  • The 3-Amino Group: A key nucleophile and a critical hydrogen-bond donor for molecular recognition, particularly in the hinge region of protein kinases.[2]

  • The Indazole N1-H: A site for selective N-arylation or N-alkylation, allowing for the introduction of diverse substituents to modulate physicochemical properties and target engagement.[3]

  • The C4-Ester Group: Provides a handle for further functionalization, such as hydrolysis and subsequent amide bond formation, or can be retained to influence solubility and cell permeability.

This combination of features makes it an ideal starting point for the synthesis of complex molecules, most notably in the development of Receptor Tyrosine Kinase (RTK) inhibitors for oncology.[2]

Reactivity Profile and Synthetic Pathways Overview

The reactivity of Methyl 3-amino-1H-indazole-4-carboxylate is governed by the interplay of its functional groups. The N1 position of the indazole ring is the most common site for substitution, often achieved through transition-metal-catalyzed cross-coupling reactions. The exocyclic 3-amino group can also participate in various transformations, though it is often utilized as a key pharmacophoric element in the final target molecule.

The following diagram illustrates the primary synthetic pathways accessible from this building block, which will be detailed in the subsequent sections.

G cluster_start Starting Material cluster_reactions Core Synthetic Transformations cluster_products Product Classes & Applications start Methyl 3-amino-1H- indazole-4-carboxylate N_Arylation N1-Arylation (Buchwald-Hartwig) start->N_Arylation N_Alkylation N1-Alkylation start->N_Alkylation Amide_Coupling Amide Coupling (Post-hydrolysis) start->Amide_Coupling Diazotization Diazotization/ Sandmeyer Reaction start->Diazotization Kinase_Inhibitors Kinase Inhibitors (e.g., Axitinib analogues) N_Arylation->Kinase_Inhibitors CRBN_Binders Cereblon (CRBN) Binders N_Arylation->CRBN_Binders Functionalized_Indazoles Diverse Functionalized Indazoles N_Alkylation->Functionalized_Indazoles Amide_Coupling->Functionalized_Indazoles Diazotization->Functionalized_Indazoles

Caption: Key synthetic transformations of Methyl 3-amino-1H-indazole-4-carboxylate.

Core Synthetic Transformation Protocols

N1-Arylation via Buchwald-Hartwig Amination

The palladium-catalyzed Buchwald-Hartwig amination is arguably the most powerful and widely used method for forming C-N bonds, enabling the facile synthesis of N-aryl indazoles.[4] This reaction is central to creating many kinase inhibitors where a substituted aryl group at the N1 position is crucial for activity.

Causality and Mechanistic Insight: The reaction proceeds through a Pd(0)/Pd(II) catalytic cycle.[5]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl halide (Ar-X) bond.

  • Ligand Exchange/Coordination: The deprotonated indazole (in the presence of a base) displaces the halide from the palladium center.

  • Reductive Elimination: The N-aryl indazole product is formed, regenerating the Pd(0) catalyst.

The choice of ligand is critical. Bulky, electron-rich phosphine ligands (e.g., Xantphos, RuPhos) stabilize the palladium catalyst and promote the reductive elimination step, which is often rate-limiting.[5][6][7] The base (e.g., Cs₂CO₃, K₃PO₄) is required to deprotonate the indazole N-H, forming the active nucleophile.

Detailed Protocol: Synthesis of Methyl 1-aryl-3-amino-1H-indazole-4-carboxylate

This protocol is adapted from established methodologies for N-arylation of indazole scaffolds.[6][7][8]

Workflow Diagram:

G reagents Indazole Building Block Aryl Halide Pd Catalyst & Ligand Base (e.g., Cs2CO3) vessel 1. Charge Dry Reaction Vessel with Reagents & Solvent (Dioxane/Toluene) reagents->vessel sparge 2. Degas Mixture (Sparge with N2/Ar) vessel->sparge heat 3. Heat to Reaction Temp (e.g., 80-120 °C) Monitor by TLC/LC-MS sparge->heat workup 4. Cool, Dilute, Filter, and Extract heat->workup purify 5. Purify by Column Chromatography workup->purify product Final N-Arylated Product purify->product

Caption: Workflow for Buchwald-Hartwig N-Arylation.

Materials:

  • Methyl 3-amino-1H-indazole-4-carboxylate (1.0 equiv)

  • Aryl bromide or iodide (1.1 - 1.5 equiv)

  • Palladium(II) acetate [Pd(OAc)₂] (0.02 - 0.05 equiv) or Pd₂(dba)₃ (0.01 - 0.025 equiv)

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) (0.04 - 0.10 equiv)

  • Cesium carbonate (Cs₂CO₃) (2.0 - 3.0 equiv)

  • Anhydrous, degassed 1,4-dioxane or toluene

Procedure:

  • To a dry Schlenk flask or microwave vial equipped with a magnetic stir bar, add Methyl 3-amino-1H-indazole-4-carboxylate, the aryl halide, cesium carbonate, Pd(OAc)₂, and Xantphos.

  • Evacuate and backfill the flask with an inert atmosphere (Nitrogen or Argon). Repeat this cycle three times.

  • Add the anhydrous, degassed solvent via syringe.

  • Heat the reaction mixture to 100-120 °C with vigorous stirring. The reaction progress should be monitored by TLC or LC-MS (typically 4-24 hours).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove inorganic salts and the palladium catalyst. Wash the pad with additional ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude residue by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford the desired N1-arylated product.

Amide Coupling via Saponification and Activation

The methyl ester at the C4 position can be readily converted into an amide, a common functional group in pharmaceuticals that can participate in key hydrogen bonding interactions. This two-step process involves hydrolysis of the ester followed by a standard peptide coupling reaction.

Causality and Mechanistic Insight:

  • Saponification: Base-catalyzed hydrolysis (e.g., with LiOH or NaOH) attacks the electrophilic carbonyl carbon of the ester, leading to a tetrahedral intermediate which then collapses to form the carboxylate salt. Acidic workup protonates the salt to yield the carboxylic acid.

  • Amide Coupling: A coupling reagent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) activates the carboxylic acid by forming a highly reactive acyl-uronium species. This intermediate is readily attacked by the amine nucleophile to form the stable amide bond. A non-nucleophilic base like DIPEA (N,N-Diisopropylethylamine) is used to scavenge the proton released during the reaction.

Detailed Protocol: Synthesis of 3-Amino-1H-indazole-4-carboxamides

This protocol is adapted from standard procedures for amide bond formation.[9]

Step A: Saponification

  • Dissolve Methyl 3-amino-1H-indazole-4-carboxylate in a mixture of THF/Methanol and water (e.g., 3:1:1 v/v/v).

  • Add Lithium Hydroxide (LiOH·H₂O, 2-3 equiv) and stir the mixture at room temperature until TLC/LC-MS analysis indicates complete consumption of the starting material (typically 2-6 hours).

  • Concentrate the mixture in vacuo to remove the organic solvents.

  • Dilute the remaining aqueous solution with water and acidify to pH ~3-4 with 1M HCl.

  • The resulting precipitate (3-amino-1H-indazole-4-carboxylic acid) is collected by filtration, washed with cold water, and dried under high vacuum. This intermediate is often used directly in the next step without further purification.

Step B: Amide Coupling

  • To a solution of the carboxylic acid from Step A (1.0 equiv) in anhydrous DMF, add the desired primary or secondary amine (1.1 equiv), HATU (1.2 equiv), and DIPEA (3.0 equiv).

  • Stir the reaction mixture at room temperature under a nitrogen atmosphere for 4-12 hours, monitoring by TLC or LC-MS.

  • Once the reaction is complete, pour the mixture into water and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel chromatography or recrystallization to yield the final carboxamide.

Application Case Study: Synthesis of Kinase Inhibitors

The 3-aminoindazole scaffold is a cornerstone in the design of potent kinase inhibitors.[10] A prominent example is Axitinib , an FDA-approved drug for the treatment of renal cell carcinoma that potently inhibits VEGFR tyrosine kinases.[11][12][13] While Axitinib itself is a 3-amino-1H-indazole-6-sulfide derivative, its core structure highlights the importance of the 3-aminoindazole template. Many other potent kinase inhibitors, such as ABT-869 (Linifanib), are built directly from a 4-substituted-3-aminoindazole core.[2]

The synthesis of these complex molecules often relies on a key N-arylation step, as described in Protocol 3.1, to install a moiety that interacts with the solvent-exposed region of the kinase active site, followed by further functionalization.[2]

Summary Data Table

The following table summarizes typical reaction conditions and expected outcomes for the key transformations discussed.

TransformationKey ReagentsSolventTemp. (°C)Typical Time (h)Yield Range (%)Reference
N-Arylation Pd(OAc)₂, Xantphos, Cs₂CO₃Dioxane100-1204-2460-95[6][8]
Saponification LiOH or NaOHTHF/MeOH/H₂O252-6>95[9]
Amide Coupling HATU, DIPEA, AmineDMF254-1250-85[9]

Conclusion

Methyl 3-amino-1H-indazole-4-carboxylate is a robust and versatile synthetic intermediate. Its well-defined reactivity allows for predictable and high-yielding transformations, particularly N-arylation and amide bond formation. The protocols and insights provided in this guide are designed to empower researchers in medicinal chemistry and drug development to leverage this powerful building block for the efficient construction of novel and biologically active molecules, especially in the pursuit of next-generation kinase inhibitors.

References

  • Recent advances in 3-aminoindazoles as versatile synthons for the synthesis of nitrogen heterocycles. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • Recent advances in 3‐aminoindazoles as versatile synthons for the synthesis of nitrogen heterocycles. ResearchGate. Available at: [Link]

  • Direct Access to 3-Aminoindazoles by Buchwald-Hartwig C-N Coupling Reaction. ResearchGate. Available at: [Link]

  • Eco-Friendly, Green Approach for Synthesis of Bio-Active Novel 3-Aminoindazole Derivatives. IntechOpen. Available at: [Link]

  • Two-Step Synthesis of Substituted 3-Aminoindazoles from 2-Bromobenzonitriles. Organic Chemistry Portal. Available at: [Link]

  • Cu-Catalyzed Denitrogenative Ring-Opening of 3-Aminoindazoles for the Synthesis of Aromatic Nitrile-Containing (Hetero)Arenes. ACS Publications. Available at: [Link]

  • Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. National Institutes of Health (NIH). Available at: [Link]

  • Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. National Institutes of Health (NIH). Available at: [Link]

  • Design, Synthesis, and Biological Evaluation of Axitinib Derivatives. MDPI. Available at: [Link]

  • Buchwald–Hartwig amination. Wikipedia. Available at: [Link]

  • Design, Synthesis, and Biological Evaluation of Axitinib Derivatives. PubMed. Available at: [Link]

  • The preparation method of Axitinib. Google Patents.
  • Discovery of N-(4-(3-amino-1H-indazol-4-yl)phenyl)-N'-(2-fluoro-5-methylphenyl)urea (ABT-869), a 3-aminoindazole-based orally active multitargeted receptor tyrosine kinase inhibitor. PubMed. Available at: [Link]

  • Copper‐Catalyzed N Coupling of 3‐Aminoindazoles and Related Aminoazoles with Aryl Bromides. ResearchGate. Available at: [Link]

  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • (A) Synthesis of methyl 1-(4-aminophenyl)-1H-indazole-3-carboxylate for use in coupling with synthesized (B) para-ureido carboxylic acids 7a–7k. (C) Synthesis of N-phenylindazole diarylureas 8a–k. ResearchGate. Available at: [Link]

  • Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica. Available at: [Link]

  • Recent Progress Concerning the N-Arylation of Indoles. National Institutes of Health (NIH). Available at: [Link]

  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. YouTube. Available at: [Link]

  • Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. National Institutes of Health (NIH). Available at: [Link]

  • Facile N-Arylation of Amines and Sulfonamides and O-Arylation of Phenols and Arenecarboxylic Acids. National Institutes of Health (NIH). Available at: [Link]

  • Discovery of 3-((3-amino-1H-indazol-4-yl)ethynyl)-N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72), a potent Pan-BCR-ABL inhibitor including the T315I gatekeeper resistant mutant. Taylor & Francis Online. Available at: [Link]

  • Copper-Diamine Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles. Amazon AWS. Available at: [Link]

  • Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. National Institutes of Health (NIH). Available at: [Link]

Sources

Application Notes and Protocols for the Large-Scale Production of Indazole-4-Carboxylates

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Strategic Importance of Indazole-4-Carboxylates

Indazole-4-carboxylates are a critical class of heterocyclic compounds, serving as pivotal intermediates in the synthesis of a wide array of pharmacologically active molecules. Their structural motif is a cornerstone in the development of therapeutics targeting a range of diseases, including cancer and inflammatory conditions.[1] The precise and efficient large-scale production of these intermediates is, therefore, a matter of significant importance for the pharmaceutical industry, directly impacting the availability and cost-effectiveness of life-saving medicines.

This guide provides a comprehensive overview of robust and scalable methods for the synthesis of indazole-4-carboxylates. Moving beyond theoretical chemistry, we delve into the practicalities of process development, offering detailed protocols and the rationale behind key experimental choices. Our focus is on ensuring scientific integrity, reproducibility, and safety at an industrial scale.

Core Synthetic Strategies for Large-Scale Production

The industrial synthesis of indazole-4-carboxylates primarily revolves around the construction of the indazole ring from appropriately substituted benzene precursors. The choice of starting material and synthetic route is dictated by factors such as cost, availability of raw materials, scalability, and safety. Two predominant strategies have emerged as industrially viable:

  • The Diazotization-Cyclization of Substituted Anilines: This classical yet highly effective method involves the diazotization of a 2-amino-3-methylbenzonitrile or a related aniline derivative, followed by an intramolecular cyclization to form the indazole ring. This approach is favored for its use of readily available and relatively inexpensive starting materials.[2]

  • Intramolecular Ullmann-Type Reaction: A more modern approach involves a copper-catalyzed intramolecular Ullmann cyclization of a suitably substituted hydrazone.[3] This method can offer high yields and selectivity, though it may involve more complex starting materials and catalysts. For large-scale production, the cost and toxicity of the catalyst are critical considerations.[3]

This guide will focus on a detailed protocol based on the diazotization-cyclization of a substituted aniline, as it represents a well-established and cost-effective method for large-scale production.

Diagram: General Synthetic Workflow

Indazole-4-Carboxylate Synthesis Workflow cluster_0 PART 1: Starting Material Preparation cluster_1 PART 2: Indazole Ring Formation cluster_2 PART 3: Product Isolation and Purification Starting_Material Substituted o-Toluidine Derivative Nitration Nitration Starting_Material->Nitration HNO3 / H2SO4 Esterification Esterification Nitration->Esterification ROH, H+ Reduction Reduction Esterification->Reduction e.g., Fe/NH4Cl Diazotization Diazotization Reduction->Diazotization NaNO2, Acid Cyclization Intramolecular Cyclization Diazotization->Cyclization Spontaneous Workup Aqueous Workup Cyclization->Workup Purification Crystallization / Distillation Workup->Purification Final_Product Indazole-4-carboxylate Purification->Final_Product caption General workflow for indazole-4-carboxylate synthesis.

2-Amino-3-methylbenzonitrile -> Methyl 2-amino-3-methylbenzoate

Methyl 2-amino-3-methylbenzoate -> Methyl 1H-indazole-4-carboxylate

Sources

Application Notes & Protocols: The Strategic Use of Methyl 3-amino-1H-indazole-4-carboxylate in Fragment-Based Screening

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful and efficient alternative to high-throughput screening for the identification of high-quality lead compounds.[1] This methodology hinges on a foundational principle: identifying low-molecular-weight fragments (<300 Da) that bind with weak, yet high-quality, affinity to a biological target.[1] These fragments serve as starting points for elaboration into more potent, drug-like molecules. The indazole scaffold is a privileged motif in medicinal chemistry, frequently serving as a bioisostere for indoles and phenols and acting as a key hinge-binding element for protein kinase inhibitors.[2] This guide provides an in-depth technical overview and detailed protocols for the application of a specific, high-value fragment, Methyl 3-amino-1H-indazole-4-carboxylate, in a robust biophysical screening cascade.

Introduction: The Rationale for Fragment-Based Discovery

Unlike traditional High-Throughput Screening (HTS) which screens vast libraries of complex molecules, FBDD leverages a more focused approach. By screening smaller, less complex molecules, FBDD explores chemical space more efficiently. The weak affinity of initial fragment hits (typically in the high micromolar to millimolar range) necessitates the use of highly sensitive biophysical techniques such as Nuclear Magnetic Resonance (NMR), Surface Plasmon Resonance (SPR), and Differential Scanning Fluorimetry (DSF) for their detection.[3][4][5]

The power of FBDD lies in identifying fragments with high "ligand efficiency"—a measure of binding energy per heavy atom. These efficient binders provide superior starting points for medicinal chemistry optimization, often leading to final drug candidates with more favorable physicochemical properties.

The Privileged Scaffold: Methyl 3-amino-1H-indazole-4-carboxylate

The indazole core is a cornerstone of modern medicinal chemistry, present in numerous approved drugs and clinical candidates.[2] Its utility stems from its unique combination of hydrogen bond donors and acceptors and its ability to engage in favorable interactions within protein binding sites.[2][6]

Methyl 3-amino-1H-indazole-4-carboxylate (CAS: 1167056-94-1) is an exemplary fragment for FBDD campaigns.[7] Its properties align perfectly with the guiding principles of fragment selection, often referred to as the "Rule of Three."

PropertyValueSignificance in FBDD
Molecular Formula C₉H₉N₃O₂Provides the atomic composition.
Molecular Weight 191.19 g/mol [8]Complies with the "Rule of Three" (MW < 300 Da), ensuring efficient exploration of chemical space.
Hydrogen Bond Donors 2 (Amine -NH₂, Indazole -NH)The 3-amino group is a potent H-bond donor, crucial for anchoring in protein active sites.[9]
Hydrogen Bond Acceptors 3 (Indazole Nitrogens, Carbonyl Oxygen)Provides multiple points for forming stabilizing hydrogen bonds with the target protein.
Synthetic Tractability Methyl Ester at C4 PositionThe ester group serves as a prime, synthetically accessible vector for "fragment growing" into adjacent pockets.
Structural Rigidity Fused Bicyclic SystemThe rigid core reduces the entropic penalty upon binding, contributing to higher ligand efficiency.

The strategic placement of the 3-amino group facilitates key interactions, particularly with the hinge region of protein kinases, while the 4-carboxylate provides an ideal exit vector for synthetic elaboration to enhance potency and selectivity.[9][10]

The Biophysical Screening Cascade: A Validated Workflow

To mitigate the high rate of false positives common in primary screens and to ensure that only true binders are progressed, a multi-stage biophysical cascade is essential.[1][11] This approach uses orthogonal techniques to validate hits, providing confidence before committing resources to structural biology and medicinal chemistry.

FBDD_Workflow cluster_0 Stage 1: Primary Screening cluster_1 Stage 2: Hit Validation cluster_2 Stage 3: Hit Characterization cluster_3 Stage 4: Lead Optimization s1 Fragment Library (including Methyl 3-amino- 1H-indazole-4-carboxylate) p1 Differential Scanning Fluorimetry (DSF) s1->p1 High-Throughput Screen p2 Ligand-Observed NMR (STD, WaterLOGSY) p1->p2 Initial Hits (ΔTm > 2°C) p3 Isothermal Titration Calorimetry (ITC) p2->p3 Validated Binders p4 X-ray Crystallography p3->p4 Affinity & Thermodynamics p5 Structure-Based Drug Design (SBDD) p4->p5 Binding Mode Confirmed

Caption: A robust biophysical screening cascade for FBDD.

Experimental Protocols

The following protocols provide a detailed methodology for screening Methyl 3-amino-1H-indazole-4-carboxylate against a target protein of interest.

Protocol 1: Primary Screening via Differential Scanning Fluorimetry (DSF)

DSF, or Thermal Shift Assay (TSA), is a rapid and cost-effective method for primary screening. It measures a ligand's ability to stabilize a protein by monitoring the shift in its thermal unfolding temperature (Tm).[4]

  • Principle: A binding event stabilizes the protein's folded state, requiring more thermal energy to denature it. This is observed as an increase in the melting temperature (ΔTm). An environmentally sensitive dye, SYPRO Orange, fluoresces upon binding to hydrophobic regions exposed during unfolding.

  • Materials:

    • Target protein (0.1-0.2 mg/mL final concentration).

    • DSF buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl).

    • SYPRO Orange dye (5000x stock in DMSO).

    • Methyl 3-amino-1H-indazole-4-carboxylate (100 mM stock in DMSO).

    • 96- or 384-well qPCR plates.

    • Real-time PCR instrument capable of a thermal melt curve.

  • Methodology:

    • Prepare Master Mix: In a microfuge tube, prepare a master mix containing the target protein and SYPRO Orange dye in DSF buffer. For a 100-well screen, mix 1.98 mL of protein solution with 2 µL of 5000x SYPRO Orange dye (final dye concentration: 5x).

    • Aliquot Master Mix: Dispense 19.8 µL of the master mix into each well of the qPCR plate.

    • Add Compound: Add 0.2 µL of the 100 mM fragment stock solution to the appropriate wells for a final fragment concentration of 1 mM (final DMSO concentration: 1%). Add 0.2 µL of pure DMSO to control wells.

    • Seal and Centrifuge: Seal the plate firmly with an optical seal. Briefly centrifuge the plate (e.g., 1000 rpm for 1 minute) to ensure all components are mixed and at the bottom of the wells.

    • Thermal Melt: Place the plate in the qPCR instrument. Run a melt curve experiment, typically ramping the temperature from 25 °C to 95 °C with a ramp rate of 0.5 °C/minute, acquiring fluorescence data at each interval.

  • Data Analysis:

    • Plot fluorescence versus temperature for each well.

    • Determine the Tm for each curve by fitting the data to a Boltzmann equation or by calculating the peak of the first derivative (-dF/dT).

    • Calculate the thermal shift: ΔTm = Tm (protein + fragment) - Tm (protein + DMSO) .

    • A ΔTm ≥ 2.0 °C is typically considered a positive hit worthy of follow-up.

Protocol 2: Hit Validation via Ligand-Observed NMR

NMR is a powerful technique for unambiguously confirming direct binding and filtering out false positives from the primary screen.[1][11] Ligand-observed methods like Saturation Transfer Difference (STD) are particularly well-suited for fragment screening.

  • Principle: In STD-NMR, specific resonances of the large protein are saturated with radiofrequency pulses. If a fragment is bound, this saturation is transferred to the fragment. By subtracting a spectrum with on-resonance saturation from one with off-resonance saturation, only the signals of the binding fragment will appear.

  • Materials:

    • Target protein (10-50 µM final concentration).

    • NMR Buffer (e.g., 50 mM Phosphate Buffer pH 7.4, 150 mM NaCl in 99.9% D₂O).

    • Methyl 3-amino-1H-indazole-4-carboxylate (from 100 mM stock in d6-DMSO).

    • High-field NMR spectrometer (≥600 MHz) with a cryoprobe.

  • Methodology:

    • Sample Preparation: Prepare a 500 µL sample containing the target protein and the fragment (typically at a 100:1 fragment:protein ratio, e.g., 1 mM fragment and 10 µM protein) in the NMR buffer. Prepare a control sample with only the fragment.

    • Acquire 1D ¹H Spectrum: Acquire a standard 1D proton spectrum to confirm the fragment signals are visible and not overlapping with buffer components.

    • Set Up STD Experiment:

      • Set the on-resonance saturation frequency to a region where only protein signals exist (e.g., 0.5 ppm or -1.0 ppm).

      • Set the off-resonance frequency to a region with no signals (e.g., 40 ppm).

      • Use a saturation time of ~2 seconds.

    • Acquire Data: Collect the interleaved on- and off-resonance spectra.

  • Data Analysis:

    • Process the data to generate the difference spectrum (off-resonance minus on-resonance).

    • The presence of signals in the STD spectrum corresponding to the fragment's protons is definitive proof of binding.

    • The relative intensity of the signals can provide information about which part of the fragment is in closest contact with the protein.

Protocol 3: Affinity Characterization via Isothermal Titration Calorimetry (ITC)

Once a fragment is validated, ITC is used to determine its binding affinity (Kd) and the thermodynamics of the interaction.[3]

  • Principle: ITC directly measures the heat released (exothermic) or absorbed (endothermic) when a ligand binds to a protein. A series of small injections of the ligand into the protein solution generates a binding isotherm, which can be analyzed to determine the binding constant (Ka, from which Kd is derived), stoichiometry (n), and enthalpy (ΔH).

  • Materials:

    • Target protein (10-50 µM in the cell).

    • Methyl 3-amino-1H-indazole-4-carboxylate (20-50x the protein concentration in the syringe, e.g., 0.5-1 mM).

    • Identical, thoroughly degassed buffer for both protein and fragment solutions.

    • ITC instrument (e.g., Malvern Panalytical MicroCal PEAQ-ITC).

  • Methodology:

    • Sample Preparation: Prepare protein and fragment solutions in the exact same buffer batch. Dialyze the protein against the buffer extensively. Dissolve the fragment in the final dialysis buffer. Degas both solutions immediately before use.

    • Instrument Setup: Equilibrate the instrument to the desired temperature (typically 25 °C).

    • Loading: Load the protein solution into the sample cell (~200 µL) and the fragment solution into the injection syringe (~40 µL).

    • Titration: Perform a series of injections (e.g., 19 injections of 2 µL each) with sufficient spacing to allow the signal to return to baseline.

  • Data Analysis:

    • Integrate the heat signal for each injection.

    • Plot the heat change per mole of injectant against the molar ratio of ligand to protein.

    • Fit the data to a suitable binding model (e.g., one-site independent) to extract Kd, n, and ΔH. For fragments, Kd values are expected to be in the range of 10 µM - 5 mM.

From Hit to Lead: The Path Forward

Identifying a validated hit like Methyl 3-amino-1H-indazole-4-carboxylate is the first step. The ultimate goal is to evolve this low-affinity fragment into a high-potency lead compound. This process is critically dependent on structural information, ideally from X-ray crystallography, which reveals the precise binding mode.

Hit_To_Lead cluster_0 Structure-Guided Elaboration start Fragment Hit (Methyl 3-amino-1H-indazole-4-carboxylate) Kd ~ 500 µM xray Obtain Protein-Fragment X-ray Co-crystal Structure start->xray grow Fragment Growing (Synthesize analogs from the C4-ester position) xray->grow Identify vectors link Fragment Linking (Connect to another fragment in an adjacent pocket) xray->link Identify pockets merge Fragment Merging (Combine features from another overlapping fragment) xray->merge Identify overlaps cycle Iterative Cycle of: 1. Synthesis 2. Biophysical Testing (ITC) 3. Structural Biology (X-ray) grow->cycle link->cycle merge->cycle lead Potent Lead Compound Kd < 100 nM cycle->lead Optimize Affinity & Properties

Caption: The iterative cycle of hit-to-lead optimization in FBDD.

The methyl ester at the C4 position is the ideal handle for fragment growing . Guided by the crystal structure, medicinal chemists can synthesize small libraries of analogs, extending this position to engage with nearby amino acid residues, thereby systematically improving binding affinity and selectivity.

References

  • A three-stage biophysical screening cascade for fragment-based drug discovery. ResearchGate. [Link]

  • Vink, P., et al. (2014). Integrated biophysical approach to fragment screening and validation for fragment-based lead discovery. Proceedings of the National Academy of Sciences, 111(4), 1298-1303. [Link]

  • Reich, S. H., & Fuhrmann, J. (2016). Going Small: Using Biophysical Screening to Implement Fragment Based Drug Discovery. Methods in Enzymology, 581, 495-525. [Link]

  • Castañeda, C. A., & Hart, P. J. (2013). Using a Fragment-Based Approach To Target Protein–Protein Interactions. ChemBioChem, 14(2), 173-182. [Link]

  • Silvestre, A., et al. (2013). In silico Strategies to Support Fragment-to-Lead Optimization in Drug Discovery. Frontiers in Bioscience, E5, 936-948. [Link]

  • Buchstaller, H. P., et al. (2012). Fragment-based discovery of hydroxy-indazole-carboxamides as novel small molecule inhibitors of Hsp90. Bioorganic & Medicinal Chemistry Letters, 22(13), 4396-4403. [Link]

  • Wang, T., et al. (2020). Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities. European Journal of Medicinal Chemistry, 200, 112443. [Link]

Sources

Application Notes and Protocols for the Creation of Compound Libraries from an Indazole Scaffold

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Indazole Scaffold as a Cornerstone of Modern Medicinal Chemistry

The indazole ring system, a bicyclic heterocycle composed of a fused benzene and pyrazole ring, has firmly established itself as a "privileged scaffold" in the landscape of medicinal chemistry.[1][2] While its occurrence in nature is rare, synthetic indazole derivatives exhibit a remarkable breadth of pharmacological activities, including potent anti-tumor, anti-inflammatory, anti-HIV, and antibacterial properties.[2][3][4][5] This versatility stems from the unique structural and electronic characteristics of the indazole nucleus. It exists in two primary tautomeric forms, the more thermodynamically stable 1H-indazole and the 2H-indazole, offering distinct vectors for chemical modification.[2][3][6] Furthermore, the indazole core can act as a bioisostere for structures like indole, providing opportunities for improved metabolic stability and the formation of critical hydrogen bond interactions with biological targets.[2]

The strategic and diverse functionalization of the indazole nucleus is paramount for fine-tuning pharmacological profiles and exploring structure-activity relationships (SAR).[1] Consequently, the ability to rapidly generate extensive and diverse libraries of indazole-based compounds is a critical accelerator for drug discovery programs. This guide provides a comprehensive overview of field-proven strategies and detailed experimental protocols for the construction of such libraries, designed for researchers, scientists, and drug development professionals. We will delve into core synthetic methodologies, high-throughput workflows, and the critical analytical techniques required to ensure library quality and integrity.

Strategic Frameworks for Indazole Library Construction

The generation of a compound library necessitates a strategic approach that balances synthetic efficiency, diversification potential, and purification throughput. For indazole scaffolds, two primary methodologies dominate: solution-phase parallel synthesis and solid-phase parallel synthesis.[1]

  • Solution-Phase Parallel Synthesis: This technique involves conducting multiple, distinct reactions simultaneously in an array of vessels, such as 96-well plates.[1] Its principal advantage lies in the direct application of a vast and well-established repertoire of solution-phase organic reactions without the need for linker chemistry development. However, the primary bottleneck is often the purification of the final products from each well, which typically requires high-throughput, automated techniques like mass-triggered preparative High-Performance Liquid Chromatography (HPLC).[1][7]

  • Solid-Phase Parallel Synthesis (SPPS): In this approach, the indazole scaffold (or a precursor) is covalently attached to a solid support, typically a polymer resin.[1] Subsequent reaction steps are performed on this immobilized substrate. A significant advantage of SPPS is the simplified purification at each step; excess reagents and by-products are removed by simple washing and filtration.[1] The final, purified compounds are then cleaved from the resin. The choice of linker is critical and often "traceless," meaning no residual atoms from the linker remain on the final molecule.

G cluster_0 Library Synthesis Strategies cluster_1 Solution-Phase Synthesis cluster_2 Solid-Phase Synthesis sol_start Indazole Scaffolds (in 96-well plate) sol_react Parallel Reactions with Building Block Libraries sol_start->sol_react sol_workup Aqueous Workup / Liquid-Liquid Extraction sol_react->sol_workup sol_purify High-Throughput Purification (Prep-HPLC) sol_workup->sol_purify sol_final Final Compound Library sol_purify->sol_final sp_start Resin-Bound Indazole Scaffold sp_react Sequential Reactions with Building Blocks sp_start->sp_react sp_wash Wash to Remove Excess Reagents sp_react->sp_wash sp_react->sp_wash Repeat for each step sp_cleave Cleavage from Resin sp_wash->sp_cleave sp_final Final Compound Library (High Purity) sp_cleave->sp_final

Caption: High-level comparison of Solution-Phase and Solid-Phase library synthesis workflows.

Core Synthetic Methodologies for Scaffold Diversification

The power of library synthesis lies in the robust and versatile chemical reactions used to append diverse building blocks to the core scaffold. For indazoles, palladium-catalyzed cross-coupling reactions are indispensable tools for forming carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, enabling vast diversification.[8]

Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki-Miyaura coupling is a cornerstone reaction for creating biaryl and heteroaryl structures by coupling an organoboron compound (typically a boronic acid) with a halide.[8][9] This reaction is highly reliable and tolerates a wide range of functional groups, making it ideal for library synthesis.[6]

Protocol: Parallel Suzuki-Miyaura Coupling of 6-Bromo-1H-indazole

This protocol details the parallel synthesis of a 96-member library using a 6-bromo-1H-indazole scaffold and a diverse set of 96 arylboronic acids in a 96-well plate format.

Materials:

  • 6-Bromo-1H-indazole

  • Arylboronic acid library (pre-weighed in 96-well plate)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

  • Potassium Carbonate (K₂CO₃)

  • 1,4-Dioxane/Water (4:1 mixture), degassed

  • 96-well reaction block with reflux condenser and magnetic stirring

Procedure:

  • Reagent Preparation: Prepare a stock solution of 6-bromo-1H-indazole (1.0 eq), Pd(dppf)Cl₂ (0.05 eq), and K₂CO₃ (2.5 eq) in the degassed 1,4-dioxane/water solvent mixture.

  • Dispensing: To a 96-well reaction block containing pre-weighed arylboronic acids (1.2 eq per well), dispense the master solution from Step 1 into each well.

  • Reaction: Seal the reaction block and heat to 90-100 °C with vigorous stirring for 12-18 hours.[9]

  • Monitoring: Monitor the reaction progress of a few representative wells by taking a small aliquot, diluting it, and analyzing via LC-MS.

  • Work-up: After cooling to room temperature, add ethyl acetate and water to each well. Shake the plate vigorously and then centrifuge to separate the layers.

  • Extraction: Carefully remove the aqueous layer. Wash the remaining organic layer with brine.

  • Drying and Concentration: Add anhydrous sodium sulfate to each well to dry the organic layer. Filter and concentrate the solvent under reduced pressure to yield the crude products.

  • Purification: Purify the crude products using mass-triggered preparative HPLC.

Data Presentation: Representative Suzuki-Miyaura Coupling Results

EntryArylboronic AcidCatalyst Loading (mol%)Yield (%)Purity (LC-MS)
1Phenylboronic acid588>95%
24-Methoxyphenylboronic acid592>95%
33-Pyridinylboronic acid575>90%
44-(Trifluoromethyl)phenylboronic acid585>95%

Causality Behind Choices:

  • Catalyst: Pd(dppf)Cl₂ is a robust, air-stable pre-catalyst that is effective for a wide range of arylboronic acids, ensuring high success rates across a diverse library.[6]

  • Base: Potassium carbonate is a moderately strong base, sufficient to facilitate the transmetalation step without causing degradation of sensitive functional groups that might be present in the building block library.[9]

  • Solvent: A mixture of 1,4-dioxane and water is standard for Suzuki couplings, as water is necessary to dissolve the inorganic base and facilitate the catalytic cycle.

Buchwald-Hartwig Amination: C-N Bond Formation

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for forming C-N bonds.[10] It allows for the introduction of a vast array of primary and secondary amines onto an aryl halide, making it exceptionally valuable for exploring SAR related to hydrogen bond donors and acceptors.[11]

Protocol: Parallel Buchwald-Hartwig Amination of 6-Bromo-1H-indazole

This protocol outlines the coupling of 6-bromo-1H-indazole with a library of 96 diverse primary and secondary amines.

Materials:

  • 6-Bromo-1H-indazole

  • Amine library

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous Toluene

  • 96-well reaction block with screw caps and magnetic stirring

Procedure:

  • Inert Atmosphere: Perform all steps under an inert atmosphere (Nitrogen or Argon).

  • Reagent Addition: To each well of a 96-well block containing a magnetic stir bar, add 6-bromo-1H-indazole (1.0 eq), NaOtBu (1.4 eq), Pd₂(dba)₃ (0.02 eq), and Xantphos (0.04 eq).

  • Dispensing: Add a solution of the specific amine (1.2 eq) in anhydrous toluene to each corresponding well.

  • Reaction: Seal the block tightly with screw caps and heat to 100-110 °C with vigorous stirring for 16-24 hours.[10]

  • Monitoring: Monitor reaction completion by LC-MS analysis of representative wells.

  • Work-up: Cool the reaction block to room temperature. Quench the reaction by adding water.

  • Extraction: Extract the mixture with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[11]

  • Purification: Purify the crude product library via mass-triggered preparative HPLC or silica gel chromatography.

Data Presentation: Representative Buchwald-Hartwig Amination Results

EntryAmineLigandYield (%)Purity (LC-MS)
1MorpholineXantphos91>95%
2AnilineXantphos84>95%
3BenzylamineXantphos88>95%
4PiperidineXantphos93>90%

Causality Behind Choices:

  • Catalyst/Ligand System: The Pd₂(dba)₃/Xantphos system is highly effective for the amination of aryl bromides. Xantphos is a bulky, electron-rich biarylphosphine ligand that promotes the crucial reductive elimination step and prevents catalyst decomposition.[10]

  • Base: Sodium tert-butoxide is a strong, non-nucleophilic base required to deprotonate the amine, allowing it to coordinate to the palladium center. Its use is critical for reaction efficiency.[10]

  • Solvent: Toluene is a common high-boiling, non-polar solvent for this reaction, ensuring the necessary reaction temperature can be reached. It must be anhydrous as water can deactivate the catalyst and base.

G cluster_0 General Cross-Coupling Workflow setup Reaction Setup (Indazole Halide, Building Block, Catalyst, Ligand, Base) reaction Heating under Inert Atmosphere setup->reaction monitor Reaction Monitoring (TLC, LC-MS) reaction->monitor monitor->reaction Continue if incomplete workup Aqueous Quench & Extraction monitor->workup If complete purify High-Throughput Purification workup->purify analyze QC Analysis (LC-MS, NMR) purify->analyze final Pure Compound for Screening analyze->final

Caption: General experimental workflow for Palladium-catalyzed cross-coupling reactions.

Modern Approaches: C-H Activation

Transition-metal-catalyzed C-H activation has emerged as a powerful and atom-economical strategy for functionalizing indazoles.[12][13] These methods allow for the direct formation of C-C or C-N bonds at positions on the indazole core that would otherwise be difficult to functionalize, avoiding the need for pre-functionalized (e.g., halogenated) starting materials. Rhodium and Palladium are commonly used catalysts for these transformations.[13][14] While protocols are often highly substrate-specific, this approach offers an exciting frontier for creating novel chemical diversity within indazole libraries.

High-Throughput Purification and Quality Control

The generation of a compound library is incomplete without rigorous purification and characterization. The quality of the library directly impacts the reliability of subsequent biological screening data.[7]

Purification: The unprecedented speed of parallel synthesis requires equally fast purification methods.[7]

  • Mass-Triggered Preparative HPLC: This is the workhorse for purifying solution-phase libraries. An LC-MS system is used to monitor the eluent from a preparative HPLC column. The system is programmed to collect fractions only when the mass-to-charge ratio (m/z) of the target compound is detected, ensuring high purity of the collected samples.[7][15]

  • Supercritical Fluid Chromatography (SFC): SFC is a valuable alternative to reversed-phase HPLC, offering faster run times and using different separation principles, which can be advantageous for purifying challenging compounds.[7]

Quality Control (QC) and Analysis: Every compound in a library must be characterized to confirm its identity and purity.

  • LC-MS (Liquid Chromatography-Mass Spectrometry): This is the primary tool for high-throughput QC. It provides a rapid assessment of purity (by UV or other detectors) and confirms the molecular weight of the product.[7][10]

  • NMR (Nuclear Magnetic Resonance) Spectroscopy: For key compounds or library subsets, ¹H NMR is used to confirm the detailed chemical structure. Automated systems with flow probes can analyze samples in 96-well plates.[7]

  • HRMS (High-Resolution Mass Spectrometry): Provides an exact mass measurement, which can be used to confirm the elemental composition of a newly synthesized compound.[9][16]

G cluster_0 Post-Synthesis Purification & QC Workflow crude Crude Product Library (96-well plate) prep_hplc Mass-Triggered Preparative HPLC crude->prep_hplc fractions Collected Fractions prep_hplc->fractions dry Solvent Evaporation fractions->dry qc QC Analysis (LC-MS, Purity Check) dry->qc pass Passed QC: Plate for Screening qc->pass Purity & Identity OK fail Failed QC: Re-purify or Discard qc->fail Purity or Identity Fail quant Quantification & Normalization pass->quant

Caption: A typical workflow for the high-throughput purification and quality control of a compound library.

Conclusion

The indazole scaffold remains a highly productive framework in the pursuit of novel therapeutic agents. The successful creation of diverse, high-quality indazole libraries hinges on the strategic application of robust synthetic methodologies, particularly palladium-catalyzed cross-coupling reactions, coupled with efficient high-throughput purification and analytical workflows. The protocols and strategies outlined in this guide provide a solid foundation for researchers to systematically explore the vast chemical space around the indazole core. By explaining the causality behind experimental choices, we empower scientists to not only execute these protocols but also to troubleshoot and adapt them for their specific drug discovery campaigns, ultimately accelerating the journey from scaffold to clinical candidate.

References

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. National Center for Biotechnology Information. Available at: [Link]

  • Chapter 27. Existing and emerging strategies for the analytical characterization and profiling of compound libraries. ResearchGate. Available at: [Link]

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Semantic Scholar. Available at: [Link]

  • A ligand-free copper-catalyzed strategy to the N-arylation of indazole using aryl bromides. Taylor & Francis Online. Available at: [Link]

  • Recent Strategies in Transition-Metal-Catalyzed Sequential C–H Activation/Annulation for One-Step Construction of Functionalized Indazole Derivatives. ProQuest. Available at: [Link]

  • Recent Strategies in Transition-Metal-Catalyzed Sequential C–H Activation/Annulation for One-Step Construction of Functionalized Indazole Derivatives. National Center for Biotechnology Information. Available at: [Link]

  • An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. National Center for Biotechnology Information. Available at: [Link]

  • Recent Progress Concerning the N-Arylation of Indoles. National Center for Biotechnology Information. Available at: [Link]

  • Gold-Catalyzed Regioselective N-1 Arylation of Indazoles. ACS Publications. Available at: [Link]

  • Recent advances in C–H functionalization of 2H-indazoles. ResearchGate. Available at: [Link]

  • C(sp2)–H Functionalization of 2H-Indazoles at C3-Position via Palladium(II)-Catalyzed Isocyanide Insertion Strategy Leading to Diverse Heterocycles. ACS Publications. Available at: [Link]

  • Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. National Center for Biotechnology Information. Available at: [Link]

  • catalysed N2-selective arylation of benzotriazoles and indazoles using quinoid carbenes via 1,5-H shift. RSC Publishing. Available at: [Link]

  • Recent advances in C–H functionalization of 2H-indazoles. RSC Publishing. Available at: [Link]

  • Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles. Organic Chemistry Portal. Available at: [Link]

  • Rh(iii)-catalyzed double C–H activation of aldehyde hydrazones: a route for functionalized 1H-indazole synthesis. RSC Publishing. Available at: [Link]

  • Synthesis of a 2H‐indazole‐derived library using the one‐pot–one‐step... ResearchGate. Available at: [Link]

  • Indazole – an emerging privileged scaffold: synthesis and its biological significance. National Center for Biotechnology Information. Available at: [Link]

  • Synthesis and Characterization of Indazole Derivative via Suzuki Coupling Reaction. IJCRT.org. Available at: [Link]

  • Substrate-Dependent Selective Synthesis of Diversely Functionalized Indazole Derivatives Based on CHA-Initiated Cascade Reactions. ACS Publications. Available at: [Link]

  • Chemical Libraries: Types, Design Strategies and Applications in Drug Discovery. Vipergen. Available at: [Link]

  • Indazole as a Privileged Scaffold: The Derivatives and their Therapeutic Applications. Bentham Science. Available at: [Link]

  • Rapid characterization of combinatorial libraries using electrospray ionization Fourier transform ion cyclotron resonance mass spectrometry. PubMed. Available at: [Link]

  • Rh(iii)-catalyzed double C–H activation of aldehyde hydrazones: a route for functionalized 1H-indazole synthesis. National Center for Biotechnology Information. Available at: [Link]

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. MDPI. Available at: [Link]

  • 5 Analytical Techniques for Characterizing Unknown Samples. Frontier Laboratories. Available at: [Link]

  • The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. MDPI. Available at: [Link]

  • Synthesis of 1,3-diarylsubstituted indazoles utilizing a Suzuki cross-coupling/deprotection/N-arylation sequence. National Center for Biotechnology Information. Available at: [Link]

  • Process Development for a 1H-Indazole Synthesis Using an Intramolecular Ullmann-Type Reaction. ACS Publications. Available at: [Link]

  • (PDF) Direct Catalytic Functionalization of Indazole Derivatives. ResearchGate. Available at: [Link]

  • High-Throughput Analysis, Purification, and Quantification of Combinatorial Libraries of Single Compounds. CHIMIA. Available at: [Link]

  • Streamlined System for Purifying and Quantifying a Diverse Library of Compounds and the Effect of Compound Concentration Measure. Expotech USA. Available at: [Link]

  • Synthesis molecular docking and DFT studies on novel indazole derivatives. RSC Publishing. Available at: [Link]

  • High-Throughput Purification of Single Compounds and Libraries. Scilit. Available at: [Link]

Sources

Troubleshooting & Optimization

common side products in the synthesis of 3-aminoindazoles

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Heterocyclic Synthesis. As a Senior Application Scientist, I have designed this guide to address the complex mechanistic challenges researchers face when synthesizing and functionalizing 3-aminoindazoles .

The 3-amino-1H-indazole scaffold is a privileged motif in medicinal chemistry, extensively utilized as a hinge-binding template in kinase inhibitors and critical antiviral therapeutics like Lenacapavir[1][2]. However, the construction of this core—typically via the nucleophilic aromatic substitution (


) and subsequent intramolecular cyclization of 2-halobenzonitriles with hydrazine—is prone to a highly specific set of side reactions[3].

This guide systematically dissects the causality behind experimental failures, offering validated troubleshooting frameworks and self-correcting protocols.

Part 1: The Mechanistic Landscape of Side Products

To effectively troubleshoot, we must first visualize the competing thermodynamic and kinetic pathways that divert your starting materials away from the target indazole.

G SM 2-Halobenzonitrile (Starting Material) Int_Aryl Aryl Hydrazine Intermediate SM->Int_Aryl Nucleophilic Aromatic Substitution (SNAr) Amide 2-Halobenzamide (Hydrolysis Byproduct) SM->Amide Base-Catalyzed Hydration (-CN to -CONH2) Hydrazine Hydrazine Hydrate Hydrazine->Int_Aryl Target 3-Amino-1H-indazole (Target Scaffold) Int_Aryl->Target Intramolecular Cyclization Dimer Azocompounds & Dimers (Oxidation Byproduct) Int_Aryl->Dimer High Temp / O2 (Oxidative Coupling) Regio N1/N2/N3 Regioisomers (Derivatization Byproduct) Target->Regio Electrophilic Attack (Poor Regiocontrol)

Mechanistic divergence in 3-aminoindazole synthesis highlighting major side product pathways.

Quick-Reference: Analytical Signatures of Impurities
Byproduct CategoryMechanistic CauseAnalytical Signature (NMR / IR / MS)Corrective Action
Nitrile Hydrolysis Base-catalyzed hydration of the -CN group via trace water.IR: Strong C=O stretch at ~1650 cm⁻¹.MS: +18 Da relative to SM.Minimize pre-heating in basic media; add hydrazine rapidly.
Uncyclized Hydrazones Insufficient thermal energy to drive ring closure after

.
¹H-NMR: Missing aromatic shifts characteristic of the closed indazole system.Switch to a higher-boiling alcohol (e.g., n-butanol)[3].
Azo-Dimers Oxidative coupling of the amino group at elevated temperatures.MS: Detection of [2M] or[2M-2] peaks. Deep coloration (red/brown) of the crude.Perform reaction strictly under inert atmosphere (

/Ar)[3].
Regioisomers Non-selective electrophilic attack on N1, N2, or exocyclic N3.¹H-NMR: Distinct splitting patterns and N-H peak shifts.Utilize orthogonal protecting groups (e.g., SEM, Boc) early in the route.

Part 2: Troubleshooting FAQs

Q1: I am trying to synthesize a functionalized 3-aminoindazole, but my post-cyclization bromination yields the wrong regioisomer. How do I fix this? Cause: The 3-aminoindazole ring is highly electron-rich. Direct electrophilic aromatic substitution (like bromination via NBS) is heavily directed by the exocyclic amino group and the endocyclic nitrogens, overriding the inherent electronics of the benzene ring. For instance, in the scale-up of Lenacapavir intermediates, direct bromination of 4-chloro-1H-indazol-3-amine predominantly yields the undesired C-6 or C-4 regioisomers rather than the targeted C-7 position[4]. Solution: Change the synthetic sequence. Perform the regioselective functionalization on the benzene ring prior to forming the heterocycle. Brominating 2,6-dichlorobenzonitrile before subjecting it to hydrazine cyclization ensures absolute regiocontrol and eliminates structural ambiguity[1][4].

Q2: My cyclization reaction from 2-fluorobenzonitrile is stalling, and I see a massive


 impurity on LC-MS. What went wrong? 
Cause:  You are observing the formation of 2-fluorobenzamide. The nitrile group is highly susceptible to hydration, particularly if the reaction is conducted in an aqueous base or if there is a delay in hydrazine addition at elevated temperatures.
Solution:  The 

attack of hydrazine on the fluorinated carbon must outpace nitrile hydration. Use fresh hydrazine hydrate and perform the reaction in a slightly less polar, higher-boiling solvent like n-butanol or 1,4-dioxane. Ensure hydrazine is added at room temperature before ramping the heat to reflux[3].

Q3: When I attempt N-acylation of the 3-aminoindazole, I get a messy mixture of N1, N2, and N3 (exocyclic) acylated products. How do I achieve N-regioselectivity? Cause: 3-aminoindazoles exhibit tautomerism (1H vs. 2H) and possess three competing nucleophilic nitrogen centers. Thermodynamic stability generally favors the 1H-tautomer, but kinetic reaction conditions can shift derivatization[3]. Solution: Control the reaction kinetics via specialized coupling reagents. For example, utilizing EDC·HCl and HOAt for amide coupling with the exocyclic amine (N3) has been shown to proceed with high regioselectivity, yielding the 1-acyl-3-aminoindazole derivatives reliably without extensive column chromatography[5]. Alternatively, using a strong base like NaH in THF overwhelmingly drives alkylation to the N1 position[3].

Part 3: Standard Operating Protocol (SOP)

The following methodology details a robust, self-validating workflow for the synthesis of 1H-indazol-3-amines from 2-halobenzonitriles, optimized to suppress dimer and amide formation.

Phase 1: Preparation & Displacement
  • Setup: To an oven-dried, multi-neck round-bottom flask equipped with a reflux condenser, add the substituted 2-fluorobenzonitrile (1.0 equiv).

  • Solvent: Dissolve the starting material in anhydrous n-butanol (approx. 0.2 M concentration).

    • Causality Note:n-butanol is chosen over ethanol because its higher boiling point (~117 °C) ensures sufficient thermal energy for the kinetically demanding cyclization step without requiring pressurized vessels[3].

  • Reagent Addition: Evacuate and backfill the flask with

    
     three times. Under a positive 
    
    
    
    stream, add fresh hydrazine hydrate (3.0 equiv) dropwise at room temperature.
    • Self-Validation Checkpoint: Observe the solution. It should remain relatively clear or slightly yellow. Rapid darkening at this stage indicates pre-existing oxidation or degraded hydrazine.

Phase 2: Cyclization & Thermal Maturation
  • Heating: Slowly ramp the temperature to 110 °C. Maintain rigorous stirring.

  • Monitoring: Sample the reaction every 2 hours via TLC (Hexanes/EtOAc, UV visualization).

    • Self-Validation Checkpoint: The consumption of the UV-active starting material should be accompanied by the appearance of a highly polar, brightly UV-active baseline spot (the aryl hydrazine intermediate), which slowly converts to an intermediate-polarity spot (the target indazole).

Phase 3: Isolation & Purification
  • Quench: Once the intermediate is fully consumed, cool the reaction to 0 °C in an ice bath.

  • Precipitation: Slowly add cold deionized water (3 volumes relative to n-butanol) while stirring vigorously.

    • Self-Validation Checkpoint: A fine precipitate should crash out. If the product oils out, it indicates the presence of uncyclized hydrazone impurities. In the event of oiling, re-dissolve in EtOAc, wash with brine, and purify via silica gel chromatography.

  • Filtration: Filter the solid under a vacuum, wash with cold water, and dry overnight under a high vacuum to yield the target 3-amino-1H-indazole.

Part 4: Verified References

Sources

Validation & Comparative

1H NMR Characterization of Methyl 3-amino-1H-indazole-4-carboxylate: Analytical Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Analytical Context

Methyl 3-amino-1H-indazole-4-carboxylate (CAS: 1167056-94-1)[1] is a highly functionalized bicyclic heterocycle. The serves as a versatile and privileged scaffold in medicinal chemistry, particularly in the development of kinase inhibitors and targeted anticancer agents[2].

For drug development professionals, the primary analytical challenge during the synthesis or procurement of this building block is confirming its exact regiochemistry. Specifically, one must differentiate the 4-carboxylate isomer from the 5-, 6-, or 7-carboxylate variants, while simultaneously verifying the structural integrity of the exchangeable amino (-NH2) and indazole (-NH) protons. This guide objectively compares analytical techniques and solvent systems to establish the gold-standard protocol for characterizing this compound.

Technique Comparison: 1H NMR vs. Orthogonal Methods

While modern analytical laboratories rely on a suite of tools, not all techniques provide the spatial resolution required for regiochemical validation. The table below compares the performance of 1H NMR against orthogonal techniques for this specific indazole derivative.

Analytical TechniquePrimary UtilityRegiochemical ResolutionIsomer Differentiation (C4 vs C5 ester)Verdict for Indazoles
1H NMR (High-Field) Structural elucidation, proton mappingExcellent High (Resolves specific AMX spin systems)Gold Standard
LC-MS (ESI-TOF) Exact mass, purity profilingPoorLow (Positional isomers have identical m/z)Orthogonal Support
FT-IR Spectroscopy Functional group verificationModerateLow (C=O and NH stretches overlap heavily)Preliminary Screen

Causality Insight: 1H NMR is the only technique listed that can map the exact ortho and meta J-coupling relationships of the aromatic protons (H5, H6, H7) relative to the ester group, making it indispensable for structural confirmation[3].

Solvent Performance Comparison for 1H NMR

The presence of two distinct exchangeable proton environments—the acidic indazole N1-H and the basic C3-NH2—makes solvent selection the most critical variable in the 1H NMR experiment.

  • DMSO-d6 (Optimal): Dimethyl sulfoxide is a strong hydrogen-bond acceptor. It heavily solvates the N1-H and C3-NH2 protons, drastically slowing their chemical exchange rate with residual water. This prevents the signals from broadening into the baseline, allowing them to be observed as distinct, integrable singlets.

  • CDCl3 (Sub-optimal): Chloroform lacks hydrogen-bonding capability and offers poor solubility for highly polar heterocycles. In CDCl3, the exchangeable protons often coalesce, broaden, or disappear entirely, stripping away critical structural data.

  • CD3OD (Not Recommended for Structural ID): Methanol-d4 is a protic solvent that induces rapid Hydrogen/Deuterium (H/D) exchange. The N1-H and C3-NH2 protons will be entirely replaced by deuterium, erasing their signals from the 1H spectrum. While this simplifies the aromatic region, it destroys the ability to validate the integrity of the amino group.

SolventSelection A Methyl 3-amino-1H-indazole-4-carboxylate B NMR Solvent Selection A->B C DMSO-d6 (Recommended) Strong H-Bond Acceptor B->C D CDCl3 (Alternative) Non-Polar Solvent B->D E CD3OD (Alternative) Protic Solvent B->E F Slows Chemical Exchange: NH & NH2 Signals Resolved C->F G Poor Solubility: Broad/Missing Exchangeables D->G H Rapid H/D Exchange: NH & NH2 Signals Erased E->H I Complete Regiochemical Validation F->I

Logical workflow for NMR solvent selection to optimize resolution of exchangeable protons.

Quantitative Data: Expected 1H NMR Chemical Shifts

When analyzed in DMSO-d6, the compound exhibits a highly predictable AMX spin system on the aromatic ring. The indazole N1-H typically appears highly deshielded in the 10–13 ppm range[4], while the core properties of the indazole ring dictate the splitting patterns of the aromatic protons[3].

Proton EnvironmentExpected Shift (ppm)MultiplicityIntegrationStructural Causality & Assignment
N1-H (Indazole)11.80 - 12.20Broad Singlet (br s)1HHighly deshielded due to aromatic ring current and heteroatom attachment[4].
C5-H (Aromatic)7.60 - 7.75Doublet of Doublets (dd)1HDeshielded by the adjacent C4-ester carbonyl; ortho coupled to C6-H.
C7-H (Aromatic)7.40 - 7.55Doublet (d)1HOrtho coupled to C6-H; slightly deshielded by N1 proximity.
C6-H (Aromatic)7.20 - 7.35Apparent Triplet (t)1HOrtho coupled to both C5-H and C7-H (~7.5 Hz).
C3-NH2 (Amino)5.80 - 6.20Broad Singlet (br s)2HExchangeable protons; visible in DMSO-d6 due to H-bonding stabilization.
C4-COOCH3 (Ester)3.80 - 3.95Singlet (s)3HStandard methyl ester resonance; sharp and unambiguous.

Experimental Protocol: Self-Validating NMR Workflow

To ensure absolute trustworthiness in your structural elucidation, do not rely on default automation parameters. Utilize the following self-validating protocol.

Step 1: Sample Preparation
  • Weigh exactly 5–10 mg of Methyl 3-amino-1H-indazole-4-carboxylate.

  • Dissolve the sample in 0.6 mL of high-purity DMSO-d6 (99.9 atom % D) containing 0.03% v/v Tetramethylsilane (TMS).

  • Validation Checkpoint: Visually inspect the NMR tube. Complete dissolution is mandatory. Particulate matter creates magnetic susceptibility gradients, leading to poor shimming and broadened peaks that will mask the critical fine J-couplings of the H5/H6/H7 protons.

Step 2: Acquisition Parameters
  • Probe: 5 mm Broadband Observe (BBO) or Cryoprobe.

  • Temperature: 298 K.

  • Pulse Sequence: zg30 (30-degree flip angle).

  • Relaxation Delay (D1): 2.0 to 3.0 seconds.

  • Number of Scans (NS): 16 to 64 (depending on concentration).

  • Causality: A 30° pulse is explicitly chosen over a 90° pulse because it allows for faster longitudinal relaxation (T1) recovery. Combined with a 2.0s D1 delay, this ensures that the magnetization of all protons—especially the slowly relaxing quaternary-adjacent C5-H and the N1-H—fully returns to thermal equilibrium between scans, guaranteeing accurate quantitative integration.

Step 3: Processing & Internal Validation
  • Apodization: Apply an exponential window function with a Line Broadening (LB) of 0.3 Hz.

    • Causality: This specific LB value optimizes the signal-to-noise ratio for the broad NH/NH2 peaks without sacrificing the resolution needed to measure the 7–8 Hz ortho couplings of the aromatic ring.

  • Referencing: Set the TMS peak exactly to 0.00 ppm. Verify that the residual DMSO-d5 quintet is perfectly centered at 2.50 ppm.

  • Mass-Balance Validation: Integrate the sharp ester methyl singlet and calibrate it to exactly 3.00. Next, integrate the aromatic region (H5, H6, H7). The sum of the aromatic integrations must equal 3.00 ± 0.05. If this internal mass-balance fails, the sample contains co-eluting impurities or the relaxation delay (D1) was insufficient.

References

  • Title: 1H-indazol-3-amine | CID 13399 Source: PubChem, National Institutes of Health URL: [Link]

  • Title: Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives Source: ResearchGate URL: [Link]

Sources

Interpreting Mass Spectrometry Results for Indazole Derivatives: A Comparative Methodological Guide

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Type: Technical Comparison & Protocol Guide Author Persona: Senior Application Scientist

Introduction: The Analytical Challenge of Indazoles

Indazole derivatives are highly privileged scaffolds in modern medicinal chemistry, functioning as potent kinase inhibitors and core structures for novel synthetic cannabinoid receptor agonists (SCRAs)[1]. Because the indazole bicyclic ring possesses two adjacent non-equivalent nitrogen atoms (the pyrrole-like N1 and the pyridine-like N2), synthesis often yields a mixture of positional isomers (e.g., 1H- vs. 2H-alkylated indazoles).

Distinguishing between these structurally identical mass isomers using High-Resolution Mass Spectrometry (HRMS) requires moving beyond basic mass matching. As an application scientist, you must understand the interplay between molecular stability and specific collision energies. This guide systematically compares the two premier platforms—Electrospray Ionization Quadrupole Time-of-Flight (ESI-Q-TOF) utilizing Collision-Induced Dissociation (CID), and the Orbitrap utilizing Higher-energy C-trap Dissociation (HCD)—to map the deep fragmentation logic of indazoles.

The Mechanistic Basis of Indazole Fragmentation

To establish a self-validating analytical method, one cannot merely rely on automated library matching; understanding why a molecule fractures under vacuum is paramount.

When an indazole derivative undergoes ESI in positive mode, protonation heavily favors the more basic pyridine-like nitrogen. Upon entering the collision cell, the internal energy distribution dictates the fragmentation hierarchy:

  • Peripheral Alpha-Cleavage: The most fragile bonds (typically an amide or ester linkage branching off the C3 position) rupture first. This leads to the characteristic formation of an acylium-indazole cation (

    
     145) [2].
    
  • Hydrogen Shifts & Rearrangements: If the internal energy allows, hydrogen migration followed by cleavage generates a highly stable methylidene-indazolium ion (

    
     131) [2].
    
  • Core Disruption: At elevated collision energies, the stable aromatic core is breached, resulting in the characteristic neutral loss of HCN. This pushes the spectrum into the lower mass ranges, yielding diagnostic fragments at

    
     91 or 104[3].
    

G A Protonated Indazole Precursor [M+H]+ B Alpha-Cleavage (Loss of R-group) A->B Activation C Acylium-Indazole Cation m/z 145 B->C Major Pathway D Methylidene-Indazolium m/z 131 B->D Hydrogen Shift E Neutral Loss (-HCN) C->E D->E F Phenyl Cation / Ring Opening m/z 91 E->F High Energy (HCD)

Mechanistic fragmentation pathway of indazole derivatives under MS/MS conditions.

Comparative Platform Analysis: Q-TOF vs. Orbitrap

Different platforms apply collision energy differently, which fundamentally alters the observed mass spectra.

  • Q-TOF (CID): CID within a collision cell usually imparts energy incrementally. It is phenomenally sensitive to subtle differences in peripheral functional groups and retains mid-tier fragment ions (like the

    
     145 acylium ion) intact[4].
    
  • Orbitrap (HCD): HCD acts in a beam-type configuration, eliminating the "one-third rule" low-mass cutoff inherent to traditional 3D ion traps[5]. This lack of blindspots is critical for indazoles, as it allows researchers to accurately quantify the terminal

    
     91 fragments, a metric strictly dependent on the stability of the 1H- vs 2H- core architecture.
    
Table 1: Instrumental Platform Comparison for Indazole Profiling
Feature / MetricAgilent 6550 Q-TOF (CID)Thermo Q-Exactive Orbitrap (HCD)
Mass Analyzer Design Time-of-FlightFourier Transform Orbitrap
Collision Regime Low-to-Medium Energy (CID)Higher-Energy C-trap Dissociation (HCD)
Mass Accuracy

ppm

ppm
Low-Mass Sensitivity Good, but dependent on tuningExceptional; no low-mass cutoff[5]
Best Analytical Use Case Tracking peripheral chain cleavage[4].Differentiating rigid core isomer stability.

Self-Validating Protocol: LC-HRMS Resolution of 1H/2H Isomers

To reliably compare indazole isomers, the sample preparation and chromatography must be treated as a unified, self-validating system. Poor chromatography cannot be corrected by high mass accuracy.

Phase 1: Matrix Quenching & Sample Preparation
  • Aliquot & Spike: Transfer 100 µL of sample (e.g., plasma, synthetic reaction mixture) into a low-bind microcentrifuge tube. Immediately spike with 10 µL of a deuterated internal standard (IS). Causality: The IS validates retention time stability and compensates for ionization suppression down the line.

  • Solvent Precipitation: Add 300 µL of ice-cold acetonitrile[6]. Causality: The 1:3 ratio instantly precipitates matrix proteins. Using ice-cold solvent prevents the spontaneous degradation or hydrolysis of labile ester groups frequently attached to indazole derivatives.

  • Separation: Vortex for 2 minutes and centrifuge at 14,000 x g for 10 minutes at 4°C. Transfer the clear supernatant to an autosampler vial.

Phase 2: Chromatographic Separation Logic
  • Column Selection: Inject 2 µL onto a (100 x 2.1 mm, 1.7 µm) maintained at 40°C[6]. Causality: Standard C18 phases suffer from secondary interactions with residual silanols, causing severe peak tailing for basic indazole nitrogens. CSH technology enforces a low-level positive charge on the surface, repelling the protonated indazoles, yielding perfectly symmetrical peaks and achieving baseline resolution of structurally identical 1H- and 2H-isomers.

  • Gradient Elution: Utilize 0.1% Formic Acid in Water (A) and 0.1% Formic Acid in Acetonitrile (B). Ramp from 5% B to 95% B over 12 minutes[6].

Phase 3: High-Resolution Mass Spectrometry Tuning
  • Source Parameters: Operate in ESI(+) mode. Set capillary voltage to 3.5 kV and desolvation temperature to 400°C.

  • Stepped Collision Energy: Configure the instrument to acquire MS/MS using a stepped or dynamic collision energy (e.g., 10, 20, 40 eV combined). Causality: Stepped CE guarantees that fragile peripheral bond cleavages (visible at 10 eV) and robust aromatic core breakdowns (visible at 40 eV) are captured simultaneously in a single, rich composite mass spectrum.

G N1 Indazole Isomer Mixture (1H- vs 2H-alkylated) N2 Chromatographic Separation (CSH C18, 0.1% FA) N1->N2 N3 ESI (+) Source Protonation at N1/N2 N2->N3 N4 Precursor Isolation (Quadrupole) N3->N4 N5 HCD (Orbitrap) High Energy, Inner Ring Breakage N4->N5 Orbitrap Path N6 CID (Q-TOF) Low Energy, Peripheral Cleavage N4->N6 Q-TOF Path N7 Isomer Identification (Spectral Library Matching) N5->N7 N6->N7

Analytical workflow comparing CID and HCD mass spectrometry for resolving indazole isomers.

Experimental Data Presentation: Resolving the Isomers

When comparing the mass spectra of 1H-indazole and 2H-indazole derivatives, the structural resonance of the respective isomers drives vastly different MS/MS relative abundances[1].

Because the 2-alkyl-2H-indazole structure is inherently less stable under collision-induced stress than the corresponding 1H-isomer, its fragmentation proceeds much faster toward the terminal diagnostic ions.

Table 2: Quantitative Fragment Comparison at Stepped CE (10-40 eV)
Fragment IonStructural Assignment1-Alkyl-1H-Indazole (Rel. Abundance)2-Alkyl-2H-Indazole (Rel. Abundance)

259
Alpha-cleavage near carbonyl100% (Base Peak) 85%

145
Acylium-indazole cation45%15%

131
Methylidene-indazolium20%100% (Base Peak)

91
Ring-opened tropylium-like5%35%

Interpretation: The robust 1H-isomer safely retains the intermediate


 145 acylium ion[2]. Conversely, the 2H-isomer's strained resonance causes rapid degradation of the acylium ion via a hydrogen shift, flooding the spectrum with the 

131 methylidene fragment[2]. By tracking the ratio of

145 to

131, an application scientist can definitively assign the regioisomer position.

Conclusion

Interpreting the mass spectrometry data of indazole derivatives extends far beyond assigning intact mass. It requires an integrated approach that begins with tailored, chemistry-aware chromatographic conditions (like using CSH stationary phases) and culminates in selecting the correct fragmentation regime (CID vs HCD) to exploit the different kinetic stabilities of 1H and 2H isomers. By adopting these self-validating protocols, researchers can ensure unparalleled confidence in their structural elucidations.

References

  • Fragmentation Pathway of Synthetic Cannabinoids with an Indole/Indazole-3-Carboxamide Structure Bearing a 1-Carbamoylpropyl Group Using UPLC-Q-TOF MS Source: Journal of Chinese Mass Spectrometry Society URL:[Link]

  • Four types of cannabimimetic indazole and indole derivatives, ADB-BINACA, AB-FUBICA, ADB-FUBICA, and AB-BICA, identified as new psychoactive substances Source: PubMed Central (PMC), National Institutes of Health URL:[Link]

  • The 2-alkyl-2H-indazole regioisomers of synthetic cannabinoids AB-CHMINACA, AB-FUBINACA, AB-PINACA, and 5F-AB-PINACA are possible manufacturing impurities with cannabimimetic activities Source: PubMed, National Institutes of Health URL:[Link]

  • Investigation of electron ionization mass spectrometric fragmentation pattern of indole- and indazole-type synthetic cannabinoids Source: PubMed, National Institutes of Health URL:[Link]

  • An infrared spectroscopic study of protonated and cationic indazole Source: International Journal of Mass Spectrometry (Fritz Haber Institute of the Max Planck Society) URL:[Link]

Sources

Comprehensive Comparison Guide: Advanced Synthetic Routes to Functionalized Indazoles

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & The Indazole Challenge

Indazoles are privileged nitrogen-rich heterocyclic scaffolds deeply embedded in medicinal chemistry, serving as the core pharmacophore for numerous FDA-approved kinase inhibitors (e.g., Axitinib, Pazopanib) and investigational oncology agents. However, the selective construction of heavily functionalized 1H- and 2H-indazoles has historically plagued development teams. Classical approaches like the direct alkylation of unsubstituted indazoles or the condensation of hazardous hydrazine derivatives with o-halo carbonyls invariably yield intractable mixtures of N1- and N2-alkylated isomers[1].

Recent paradigm shifts in synthetic methodologies have introduced highly regioselective and mild alternatives. This guide objectively evaluates traditional thermal cyclizations against modern transition-metal-catalyzed C–H annulations and features the latest breakthrough in catalyst-free, visible-light-mediated heterodifunctionalization.

Comparative Analysis of Synthetic Methodologies

Route A: Traditional Reductive Cyclization (Cadogan-Type)

The traditional synthesis of indazoles often relies on the Cadogan reductive cyclization of o-nitrobenzylamines or o-nitrobenzaldehydes.

  • Mechanism & Drawbacks: This reaction requires stoichiometric amounts of a deoxygenating agent, typically triethyl phosphite (P(OEt)₃), and operates under severe thermal conditions (often >150 °C).

  • Performance: While reagent costs are low, the atom economy is remarkably poor due to the generation of stoichiometric phosphine oxide waste. Furthermore, the harsh reduction environment demonstrates poor tolerance for reducible functional groups like cyano, nitro, or internal alkenes.

Route B: Transition-Metal Catalyzed C–H Annulation

Over the last decade, directing-group-assisted C–H activation has revolutionized indazole construction.

  • Mechanism & Drawbacks: Rh(III), Co(III), or Ru(II) catalysts coordinate to the azo moiety of azobenzenes, driving a cyclometalation event. Subsequent [4+1] or [4+2] cascade annulations with alkynes, aldehydes, or sulfoxonium ylides cleanly furnish functionalized indazoles[2].

  • Performance: This route boasts extraordinary regioselectivity and structural diversity (e.g., yielding CF₃-indazoles)[2]. However, the reliance on high-cost precious metals, air-sensitive ligands, and the strict requirement for downstream palladium/rhodium scavenging protocols limit its utility in late-stage API (Active Pharmaceutical Ingredient) manufacturing.

Route C: Visible-Light Heterodifunctionalization (Featured Technology)

The frontier of indazole synthesis is defined by transition-metal-free, photochemically driven pathways. A landmark 2024 methodology by Mañas and Merino achieves the heterodifunctionalization of alkynylazobenzenes utilizing only visible light and a nucleophile[3].

  • Mechanism: This transformation operates with perfect atom economy. The azobenzene moiety functions as an internal antenna, absorbing 400–450 nm light. The resulting excited state triggers a cascade intramolecular cyclization concomitant with the trapping of various nucleophiles (amines, alcohols, thiols, water)[4].

  • Performance: Occurring at room temperature without any transition metals, exogenous photocatalysts, or chemical oxidants, this route establishes unprecedented standards for sustainability, scalability, and functional group tolerance[4].

(Note: Complementary modern oxidative approaches also include the N–N bond-forming oxidative cyclization from 2-aminomethyl-phenylamines utilizing mild peroxomolybdenum complexes[5].)

Quantitative Performance Comparison

The following table synthesizes the operational parameters and yields across the three dominant synthetic routes.

ParameterRoute A: Cadogan ReductiveRoute B: Rh(III) C–H AnnulationRoute C: Visible-Light (Featured)
Catalyst / Reagent P(OEt)₃ (Stoichiometric)[Cp*RhCl₂]₂ (Metal Catalyst)None (Visible Light Only)
Temperature 150 °C (Harsh)80 °C – 120 °C25 °C (Ambient)
Atom Economy Low (Phosphine waste)HighPerfect (100% Incorporation)[3]
Regioselectivity ModerateExcellentExcellent[4]
Functional Tolerance Poor (Reducible groups destroyed)BroadExceptionally Broad
Downstream Processing Difficult (Waste removal)Moderate (Metal scavenging required)Simple (Direct concentration)
Average Yield Range 40 – 65%75 – 95%[2]80 – 99%[3]

Mechanistic Pathway Visualization

The mechanistic elegance of Route C lies in its lack of external catalysts. The molecular design naturally facilitates photon absorption and subsequent bond formation.

Mechanism A Alkynylazobenzene (Ground State) B Excited State (Internal Antenna) A->B Blue Light (400-450 nm) C Nucleophilic Attack (ROH, RNH2, RSH) B->C Substrate Activation D C-N / C-X Bond Formation C->D Cascade Cyclization E 2H-Indazole Target Scaffold D->E Aromatization

Mechanistic pathway of catalyst-free visible light-mediated 2H-indazole synthesis.

Experimental Protocol: Photochemical Heterodifunctionalization

As a Senior Application Scientist, it is critical to highlight that protocols are not mere recipes; they are self-validating thermodynamic systems. The following step-by-step procedure adapts the Mañas & Merino methodology[3] for the diamination/oxyamination of alkynylazobenzenes, prioritizing mechanistic causality.

Materials Required:
  • Substrate: 2-(phenylethynyl)azobenzene (0.2 mmol)

  • Nucleophile: E.g., Methanol (for oxyamination) or an amine derivative (3.0 equiv).

  • Solvent: Anhydrous Dichloromethane (DCM) or Acetonitrile (MeCN).

  • Equipment: Schlenk tube, Blue LED photoreactor (440–450 nm, 10–30 W).

Step-by-Step Procedure:

Step 1: Reaction Assembly & Concentration Control

  • Action: Add 2-(phenylethynyl)azobenzene (0.2 mmol) and the desired nucleophile to an oven-dried Schlenk tube. Dissolve in 2.0 mL of anhydrous DCM to establish a precise 0.1 M concentration.

  • Causality: Maintaining a 0.1 M concentration is a critical threshold. Too concentrated, and the excited azobenzene species will undergo unwanted intermolecular thermal dimerization. Too dilute, and the photon flux efficiency drops, unnecessarily extending reaction times. Anhydrous solvent prevents competitive water trapping unless water is the deliberate nucleophilic target.

Step 2: Degassing the System

  • Action: Perform three consecutive freeze-pump-thaw cycles on a Schlenk line, backfilling with high-purity Argon.

  • Causality: Molecular oxygen (

    
    ) is a potent triplet quencher. Failing to remove ambient oxygen allows 
    
    
    
    to intercept the long-lived excited triplet state of the azobenzene moiety, shutting down the cyclization pathway and generating destructive reactive oxygen species (ROS).

Step 3: Photochemical Irradiation

  • Action: Seal the tube and place it in the photoreactor. Irradiate with 440–450 nm Blue LEDs at ambient temperature (25 °C) under vigorous stirring for 12 to 16 hours.

  • Causality: The starting material contains an azo chromophore characterized by an ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     absorption band perfectly overlapping the 400–450 nm emission window. This negates the requirement for expensive iridium or ruthenium photocatalysts. Vigorous stirring ensures uniform photon distribution (overcoming the Beer-Lambert attenuation effect in the reaction core).
    

Step 4: Metal-Free Isolation

  • Action: Upon complete consumption of the starting material (verified via TLC or LC-MS), directly evaporate the volatile solvent under reduced pressure. Purify the residue via short-pad flash column chromatography (Hexanes/Ethyl Acetate).

  • Causality: Because the system requires exactly zero transition metals, no phosphine reagents, and zero exogenous additives, the crude reaction mass contains strictly the product and excess volatile nucleophile. This perfect atom economy allows for rapid downstream API processing without metal-scavenging resin treatments[3].

Experimental Workflow Visualization

Workflow step1 1. Assembly Combine Substrate + Nucleophile in 0.1 M Anhydrous DCM step2 2. Degassing Freeze-Pump-Thaw (3x) Argon Atmosphere step1->step2 step3 3. Irradiation 440-450 nm Blue LEDs 25°C, 12-16 hours step2->step3 step4 4. Monitoring Reaction Tracking via LC-MS / TLC step3->step4 step5 5. Isolation Evaporation & Flash Chromatography (Metal-Free Product) step4->step5

Experimental workflow for the catalyst-free visible light-mediated synthesis of 2H-indazoles.

References

  • [1] Chen, C.-Y., et al. A Synthesis of 1H-Indazoles via a Cu(OAc)2-Catalyzed N–N Bond Formation. Organic Letters, 2016, 18, 1690–1693. Available at:[Link]

  • [2] Li, P., et al. Synthesis of CF3-Indazoles via Rh(III)-Catalyzed C-H [4+1] Annulation of Azobenzenes with CF3-Imidoyl Sulfoxonium Ylides. Molecules, 2024. Available via PubMed Central:[Link]

  • [3] Mañas, C.; Merino, E. Visible Light-Mediated Heterodifunctionalization of Alkynylazobenzenes for 2H-Indazole Synthesis. Organic Letters, 2024, 26(9), 1868–1873. Available via PubMed Central:[Link]

  • [4] Mañas, C.; Merino, E. Visible Light-Mediated Heterodifunctionalization of Alkynylazobenzenes for 2H-Indazole Synthesis. Organic Letters (ACS Publications), 2024. Available at:[Link]

  • [5] Schoeggl Toledano, A., et al. Synthesis of Indazoles via N–N Bond-Forming Oxidative Cyclization from 2-Aminomethyl-phenylamines. Organic Letters, 2024, 26(6), 1229–1232. Available at:[Link]

Sources

Analytical Techniques for Confirming Regiochemistry in Substituted Indazoles: A Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

The Regiochemical Challenge of Indazole Scaffolds

Indazoles are privileged heterocyclic pharmacophores highly prized in medicinal chemistry. However, their synthesis presents a notorious challenge: annular tautomerism [1]. The indazole ring exists in equilibrium between the


-indazole and 

-indazole tautomers. Because the

-tautomer maintains a fully benzenoid aromatic structure, it is thermodynamically favored. In contrast, the quinonoid-like

-tautomer is generally the kinetically accessible species[2].

When subjected to direct N-alkylation or substitution, this tautomeric ambiguity results in a mixture of N1 and N2 regioisomers [3]. Given that the position of the substituent profoundly alters the molecule's spatial geometry, binding affinity, and patentability, unambiguously assigning the precise regiochemistry is a critical milestone in the drug development pipeline[4]. This guide objectively compares the top analytical methodologies utilized to differentiate N1 vs. N2 substituted indazoles, unpacking the causality behind the techniques and establishing robust, self-validating protocols for the laboratory.

Comparing Analytical Methodologies

The determination of indazole regiochemistry has evolved from purely empirical chemical shift comparisons to definitive multi-dimensional and structural techniques.

A. 2D NMR Spectroscopy (HMBC & NOESY): The Industry Gold Standard

2D Nuclear Magnetic Resonance (NMR) is the most robust and widely accessible technique for regiochemical assignment [2]. It relies on a dual-pronged approach, proving connectivity via both through-bond and through-space interactions.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): Maps spatial proximity. Small indazoles tumble rapidly in solution, causing dipole-dipole cross-relaxation. If a substituent is at the N1 position, a strong NOE cross-peak is observed between the alkyl protons and the indazole C7-H . If the substituent is at the N2 position, the spatial proximity shifts, yielding an NOE correlation with the C3-H [2].

  • HMBC (Heteronuclear Multiple Bond Correlation): Maps scalar connectivity. HMBC detects long-range (typically 2- and 3-bond,

    
     / 
    
    
    
    ) carbon-proton couplings. An N1-alkyl group will display a distinct
    
    
    correlation to the quaternary bridgehead carbon (C7a ). Conversely, an N2-alkyl group will correlate strongly to the C3 carbon [2, 5].
B. Natural Abundance HMBC: The Direct Probe

Historically limited by the ultra-low natural abundance of


 (0.37%) and its negative gyromagnetic ratio, modern high-sensitivity probes (such as cryoprobes and advanced benchtop multi-X systems) now allow direct mapping of nitrogen atoms without isotopic labeling [6]. Because the N1 (pyrrole-like) and N2 (pyridine-like) nitrogens occupy distinctly different chemical environments, a 

HMBC definitively proves which nitrogen is bonded to the alkyl substituent, bypassing ambiguous carbon assignments [6].
C. Single-Crystal X-Ray Crystallography: Absolute Ground Truth

While NMR relies on magnetic inferences in solution, X-ray crystallography physically diffracts X-rays through an ordered lattice, providing an unambiguous, 3D topographical map of the atom connectivity [3]. Though it yields the highest structural certainty, it is bottlenecked by the requirement to grow suitable single crystals—a process strictly dependent on the compound's physical properties.

Quantitative Comparison of Techniques

The table below summarizes the core performance metrics of each technique to aid researchers in selecting the optimal workflow.

Analytical TechniquePrimary Causality (Interaction)Limit of Detection (Pure Sample)Structural CertaintyThroughput / Turnaround TimePrimary Limitation
1D

/

NMR
Shielding / Local electron density~1 mgLow (Empirical only)High (< 10 mins)Lacks direct connectivity proof.
2D NMR (HMBC/NOESY) Through-bond (

-coupling) & Through-space (Dipole)
~5–10 mgVery HighMedium (1–4 hours)Requires completely resolved C3/C7a peaks.

HMBC
Through-bond (

)
~15–20 mgVery HighLow (Overnight)Low

natural abundance requires extended scanning [6].
X-Ray Crystallography Bragg Diffraction / Electron Density1 Single CrystalAbsolute (Ground Truth)Low (Days to Weeks)Reliant on serendipitous crystal growth [3].

Self-Validating Experimental Protocols

To ensure data integrity, laboratory protocols must be treated as self-validating systems. The procedures below emphasize the why alongside the how.

Protocol 1: 2D NMR (NOESY & HMBC) Acquisition

1. Sample Preparation: Dissolve 10–15 mg of the highly purified indazole regioisomer in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-


 or CDCl

).
  • Causality: High concentration is required because HMBC relies on insensitive

    
     transitions. The solvent must completely disrupt intermolecular hydrogen bonding to prevent aggregate-induced line broadening.
    2. Instrument Calibration (Self-Validation Checkpoint): 
    
  • Acquire a standard 1D

    
     spectrum. Measure the line width at half-height (
    
    
    
    ) of the solvent peak. It must be < 1.0 Hz.
  • Why? Poor magnetic shimming destroys the resolution required to detect fine multi-bond scalar couplings, leading to false-negative HMBC correlations. 3. NOESY Execution:

  • Set the mixing time (

    
    ) to 300–500 ms .
    
  • Causality: Small molecules (< 500 Da) tumble rapidly (extreme narrowing limit). This specific

    
     allows enough time for dipole-dipole cross-relaxation to build up an NOE signal, but is short enough to prevent spin diffusion (where the magnetization relays to a neighboring proton, creating false spatial proximities).
    4. HMBC Execution: 
    
  • Optimize the long-range delay (

    
     or equivalent parameter) for a 
    
    
    
    coupling constant of 8 Hz (
    
    
    ms).
  • Causality: The

    
     coupling between the N-alkyl protons and the rigid indazole framework carbons (C3 or C7a) falls perfectly within the 7–9 Hz regime.
    
Protocol 2: Single-Crystal X-Ray Preparation via Vapor Diffusion

1. Solvent System Selection:

  • Dissolve 5 mg of the compound in a minimum volume (0.5 mL) of a "good" solvent (e.g., dichloromethane) in an inner vial. Place this inside a larger outer vial containing 3 mL of a "poor" anti-solvent (e.g., pentane or hexane). 2. Equilibration: Cap the outer vial tightly.

  • Causality: The highly volatile anti-solvent vaporizes and slowly diffuses into the inner vial. This gently lowers the solubility limit, creating a perfectly controlled state of supersaturation required for nucleation over 3–7 days [4]. 3. Crystal Validation (Self-Validation Checkpoint):

  • Examine the resulting crystals under a polarized light microscope. Rotate the stage 360°.

  • Why? A true single crystal will uniformly extinguish light (go completely dark) at specific angles. If it flashes multiple colors or remains bright, it is a twinned crystal and will produce unresolvable diffraction data.

Decision Matrix Workflow

The following logic diagram provides a structured workflow for identifying the correct analytical path and accurately diagnosing N1 vs. N2 alkylation.

G Step1 Purified Indazole Regioisomer Dec1 Is the sample highly crystalline? Step1->Dec1 Xray Single-Crystal X-Ray Diffraction Dec1->Xray Yes NMR 2D NMR Spectroscopy (HMBC & NOESY) Dec1->NMR No / Liquid State Xray_Res Unambiguous 3D Lattice Map Absolute Connectivity Xray->Xray_Res NMR_N1 NOESY: Alkyl ↔ C7-H HMBC: Alkyl ↔ C7a NMR->NMR_N1 NMR_N2 NOESY: Alkyl ↔ C3-H HMBC: Alkyl ↔ C3 / C3a NMR->NMR_N2 Out_N1 Confirmed N1-Alkyl Indazole NMR_N1->Out_N1 Out_N2 Confirmed N2-Alkyl Indazole NMR_N2->Out_N2 Xray_Res->Out_N1 Substituent at N1 Xray_Res->Out_N2 Substituent at N2

Figure 1: Analytical decision matrix for determining indazole regiochemistry based on sample state.

References

  • Doganc, F., & Göker, H. (2024). "Differentiation of regioisomeric N-alkylation of some indazoles and pyrazolopyridines by advanced NMR techniques." Magnetic Resonance in Chemistry. Available at:[Link]

  • Lu, P., et al. (2024). "Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations." Beilstein Journal of Organic Chemistry. Available at:[Link]

  • Blanco, F., et al. (2022). "Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions." The Journal of Organic Chemistry. Available at:[Link]

  • WuXi Biology. (2022). "Mechanism of a Highly Selective N2 Alkylation of Indazole." QM Magic Class | Chapter 50. Available at:[Link]

  • Magritek. (2024). "Can benchtop NMR detect 15N at natural abundance?" Application Notes. Available at:[Link]

Safety Operating Guide

Methyl 3-amino-1H-indazole-4-carboxylate proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Proper management and disposal of specialty organic intermediates like Methyl 3-amino-1H-indazole-4-carboxylate (CAS: 1167056-94-1) require rigorous protocols to ensure environmental safety and regulatory compliance. As an electron-rich, nitrogenous heterocyclic ester widely utilized in drug discovery and parallel medicinal chemistry, this compound poses specific stability and toxicity challenges.

This guide provides application scientists and laboratory managers with the exact causality behind chemical disposal choices, bridging the gap between bench-level execution and facility-level compliance.

Chemical Profile & Hazard Assessment

Before executing any disposal plan, one must understand the fundamental physical and chemical properties of the waste stream. Methyl 3-amino-1H-indazole-4-carboxylate possesses a primary amine and an indazole ring, making it highly reactive toward strong oxidizing agents and susceptible to environmental persistence.

Table 1: Physico-Chemical Profile & Handling Thresholds

Property / ParameterData / ClassificationOperational Consequence
CAS Number 1167056-94-1Unique identifier required for EPA/RCRA manifesting.
GHS Hazard Statements H302, H315, H319, H335Toxic if swallowed; causes skin/eye/respiratory irritation. Requires active ventilation during transfer.
Drain Disposal Strictly Prohibited Not a simple inorganic salt; fails EPA low-toxicity and municipal biological degradability criteria[1][2].
Chemical Incompatibility Strong oxidizers, strong acidsPrimary amine/indazole backbone will undergo exothermic oxidation if mixed with peroxides or nitrates[2].
Primary Waste Matrix Halogenated / Non-Halogenated Solventsdictates downstream pricing and the specific Treatment, Storage, and Disposal Facility (TSDF) routing.

The Causality of Segregation: Why Protocols Matter

To simply state "do not mix incompatibles" is insufficient for a modern laboratory. We must understand the mechanistic causality behind waste segregation.

The Oxidative Threat: Indazole derivatives are structurally stable but contain electron-donating groups (like the 3-amino substituent) that elevate the HOMO (Highest Occupied Molecular Orbital) of the aromatic system. If this compound is inadvertently disposed of in a waste carboy containing residual oxidizing agents (e.g., nitric acid washes or peroxides), an exothermic nucleophilic attack or radical oxidation can rapidly occur. This generates off-gassing, pressurizing the sealed container and potentially causing a catastrophic rupture in the Satellite Accumulation Area (SAA)[2].

The Environmental Threat: Heterocyclic aromatic compounds like indazoles lack the susceptibility to enzymatic breakdown utilized by standard municipal wastewater treatment plants. Flushing this compound down the drain introduces persistent, biologically active molecules into aquatic ecosystems, violating the Resource Conservation and Recovery Act (RCRA) prohibition against unauthorized disposal[3].

Self-Validating Disposal Methodologies

A "self-validating" protocol ensures that an error in one step physically or procedurally prevents the execution of the next step.

Protocol A: Liquid Waste Accumulation (Organic Solvents)

Used when the compound is dissolved in reaction solvents (e.g., DMF, DMSO, or DCM).

  • Volume Pre-Check (Validation Gate 1): Visually inspect the 5-gallon High-Density Polyethylene (HDPE) waste carboy. Verify the headspace. Do not add waste if the container is >80% full. This physically ensures enough thermal expansion volume is available, preventing pressure build-up.

  • Matrix Segregation: Determine if your solvent matrix is halogenated (contains DCM, Chloroform) or non-halogenated (contains DMF, Methanol). Route to the respective container. Why? Halogenated waste requires specialized high-temperature scrubbing at the TSDF to neutralize highly corrosive hydrochloric acid fumes generated during incineration.

  • Secondary Containment: Ensure the carboy rests in a secondary containment tray sized to hold 110% of the largest container's volume. Validation Check: If a leak occurs during the pour, the tray physically traps the liquid, instantly validating the safety setup and preventing floor contamination[4].

  • Log & Cap: Immediately seal the leak-proof closure and log the estimated volume and chemical name ("Methyl 3-amino-1H-indazole-4-carboxylate") onto the hazardous waste manifest.

Protocol B: Solid Waste Accumulation

Used for contaminated silica gel, empty vials, or filter paper.

  • Isolation: Collect solid waste in a transparent, chemically compatible, heavy-duty polyethylene bag or a dedicated rigid solid waste bucket.

  • Deactivation Check: Ensure the solid waste does not contain reactive elements (e.g., unquenched sodium hydride from a deprotonation step involving the indazole). If reactive materials are present, quench them slowly with isopropanol under a fume hood before transferring to the solid waste bin.

  • RCRA Labeling (Validation Gate 2): Apply an EPA-compliant label specifying "Hazardous Waste" or "Unwanted Materials," along with the primary hazard (e.g., "Toxic/Irritant") and the Accumulation Start Date[5]. Waste handlers are trained to reject unlabeled or undated containers, forcing compliance at the point of generation.

Satellite Accumulation Area (SAA) Management

Under EPA Subpart K regulations (designed for academic and research laboratories), chemical waste must be accumulated at or near the point of generation[4].

Table 2: SAA Regulatory Limits & Validations

MetricLegal LimitInstitutional Action Required
Max Volume (Non-Acute) 55 GallonsOnce reached, the container must be dated and moved to a Central Accumulation Area (CAA) within 3 days[2].
Max Volume (Acute/P-Listed) 1 Quart (or 1 kg)Hard stop. Immediately transfer to CAA.
Container Status "Closed except when adding/removing"Weekly documented inspections must verify all caps are sealed and secondary containment is dry[4].
Maximum Storage Time 6 Months (Subpart K)Must be shipped off-site to a permitted TSDF[5].

Process Visualization: Waste Lifecycle

The following diagram illustrates the logical routing of Methyl 3-amino-1H-indazole-4-carboxylate waste from the benchtop to final destruction.

WasteLifecycle A Point of Generation Methyl 3-amino-1H-indazole-4-carboxylate B Phase Profiling (Solid vs. Liquid) A->B C Liquid Waste Matrix Halogenated or Non-Halogenated B->C Dissolved D Solid Waste Container Contaminated Consumables B->D Solid Phase E Satellite Accumulation Area (SAA) Weekly Inspections & Segregation C->E D->E F Central Accumulation Area (CAA) RCRA Manifesting & Profiling E->F < 55 Gal Limit G TSDF Transfer High-Temperature Incineration F->G Final Destruction

Workflow for the lifecycle and EPA-compliant disposal of indazole derivatives.

Why High-Temperature Incineration? The ultimate disposal method for organic nitrogen heterocycles is high-temperature thermal destruction at a licensed TSDF. Rather than placing the material in a landfill—where leachate could cause soil contamination—incineration actively breaks the robust aromatic bonds of the indazole structure. The high temperatures and optimized oxygen flow ensure complete oxidation into environmentally benign Nitrogen gas (


), Carbon Dioxide (

), and Water vapor (

), permanently neutralizing the hazard[3].

Emergency Spill Protocol

In the event of an operational failure leading to a spill:

  • Evacuate and Ventilate: Due to GHS H335 (respiratory irritation), ensure the fume hood is on or the area is highly ventilated[6].

  • Containment: Surround the liquid spill with inert absorbent material (e.g., vermiculite or sand). Do not use combustible materials like sawdust if the solvent matrix is oxidizing.

  • Collection: Sweep the absorbent into a heavy-duty, compatible plastic bucket.

  • Surface Decontamination: Wash the surface with a suitable solvent (like ethanol or a weak detergent solution) to pick up residual indazole powder, and add the washings to the hazardous waste container.

References

  • "How to Ensure Safe Chemical Waste Disposal in Laboratories," Daniels Health. Available at:[Link]

  • "Hazardous Waste and Disposal Guidelines: a Quick Reference," American Chemical Society (ACS). Available at:[Link]

  • "Disposal of Chemicals in the Laboratory," Environmental Marketing Services. Available at:[Link]

  • "Laboratory Hazardous Waste Disposal Guidelines," Central Washington University (CWU). Available at:[Link]

  • "Chemical Disposal Guidelines," Department of Natural Sciences - UNT Dallas. Available at:[Link]

Sources

Personal protective equipment for handling Methyl 3-amino-1H-indazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Safe Handling and Operational Guide: Methyl 3-amino-1H-indazole-4-carboxylate

As researchers and drug development professionals scale up the synthesis of active pharmaceutical ingredients (APIs), the handling of highly reactive intermediates demands rigorous operational discipline. Methyl 3-amino-1H-indazole-4-carboxylate (CAS: 1167056-94-1) is an indazole-based pharmacophore that requires precise environmental and personnel controls.

This guide serves as your authoritative operational plan, transitioning from basic compliance to causality-driven laboratory safety. By understanding the physical mechanics of this fine powder, you can prevent exposure and ensure high-fidelity analytical results.

Part 1: Quantitative Hazard Data & Physicochemical Profile

Substituted 1H-indazoles pose unique biological risks due to their ability to act as hydrogen bond donors and acceptors, mimicking purine structures to interact with off-target biological kinases[1][2]. Additionally, as a fine dry powder, this compound exhibits dangerous electrostatic properties.

Table 1: Hazard Profile and Causality Summary

Hazard Class GHS Code Causality & Biological Mechanism
Acute Toxicity (Oral) H302 Systemic toxicity upon ingestion due to rapid absorption and biological pathway disruption[2].
Skin Irritation H315 The lipophilic nature of the indazole ring interacts directly with epidermal barriers, triggering localized inflammation[1].
Eye Irritation H319 Statically-charged fine particulates dissolve aggressively in ocular fluid, causing severe localized irritation and potential corneal micro-abrasions[1].

| Respiratory Irritation | H335 | Inhalation of aerosolized micro-particulates causes direct chemical damage to sensitive mucosal membranes[1]. |

Part 2: The Causality of Risk & The PPE Matrix

The Electrostatic Hazard Mechanism: Standard benchtop weighing of indazole powders routinely fails because fine particulates readily acquire an electrostatic charge through friction. When manipulated with a metal or plastic spatula, this stored static energy discharges, violently scattering the powder into a micro-particulate dust cloud[3]. This airborne dispersion bypasses localized controls and rides fume hood drafts, directly leading to inhalation and dermal exposure.

To counteract this, the following Personal Protective Equipment (PPE) is scientifically justified and strictly mandatory.

Table 2: Causality-Driven PPE Matrix

PPE Category Specification Causality / Scientific Rationale
Hand Protection Double-layered Nitrile Gloves (≥0.11 mm) Nitrile strongly resists the organic solvents (e.g., DMF, DMSO) used during dissolution. Double-gloving allows the immediate, safe doffing of the outer glove if it becomes contaminated with statically-charged powder.
Eye Protection Unvented Chemical Splash Goggles Standard safety glasses fail to protect the orbital cavity from multidirectional airborne powder clouds generated by electrostatic discharge.
Body Protection Fluid-resistant Lab Coat Prevents dermal contamination. Cuffs must be physically taped to the inner gloves to eliminate gaps where fume hood turbulence could force powder up the sleeve.

| Respiratory | Half-Mask P100 (If handling failsafe breaks) | If powder must be manipulated outside a certified HEPA enclosure, a P100 mechanically filters highly mobile indazole micro-particulates that bypass standard room ventilation. |

Part 3: Mandatory Workflow Visualization

The following workflow illustrates the zero-exposure operational logic required for processing this intermediate.

Workflow N1 1. Fume Hood & Anti-Static Prep N2 2. Don PPE (Double Glove, Goggles) N1->N2 Setup Verified N3 3. Enclosed Tare Weighing Method N2->N3 Proceed to Handling N4 4. Closed-System Dissolution N3->N4 Zero Airflow Exposure N5 5. Waste Segregation & Decontamination N4->N5 Reaction Terminated

Figure 1: Safe handling and zero-exposure weighing workflow for electrostatic indazole powders.

Part 4: Experimental Protocols (Self-Validating Systems)

Every step in these protocols is designed as a self-validating system . This means the procedure inherently verifies its own safety before proceeding to the next step, ensuring any failure (like a spill or weight error) is contained safely within primary engineering controls.

Protocol 1: Fume Hood Preparation & Electrostatic Mitigation
  • Clear the Deck: Remove all unnecessary equipment from the chemical fume hood to minimize aerodynamic turbulence.

  • Surface Protection: Line the working area with a static-dissipative disposable bench pad.

  • Verify Draft: Ensure the fume hood sash is at the designated operating height. High airflow can violently disperse light indazole powders; ensure draft velocities are steady and not excessively turbulent[3].

Protocol 2: The Enclosed Tare Weighing Method

To prevent weighing errors caused by aerodynamic draft interference and to completely isolate the user from aerosolization, utilize the Enclosed Tare Method[4][5].

  • Initial Tare: Place an empty, clean glass vial with its cap on onto the analytical balance (located outside the hood) and zero/tare the scale.

  • Transfer: Move the closed vial into the chemical fume hood.

  • Dispense: Open the vial and source container inside the hood. Using an anti-static spatula, transfer the estimated amount of Methyl 3-amino-1H-indazole-4-carboxylate into the vial.

  • Seal and Decontaminate: Tightly cap the vial. Wipe the exterior of the vial with a disposable Kimwipe moistened with ethanol to remove stray static particulates.

  • Self-Validation Check (Re-weigh): Transport the sealed, cleaned vial back to the external balance and record the weight[4].

    • Mechanism: Because the vial is sealed before leaving the hood, the system self-validates: any weight adjustment requires returning the sealed vial to the hood. The external environment is never exposed to the powder, and the scale is immune to fume hood drafts[5].

Protocol 3: Closed-System Dissolution
  • Return the weighed, sealed vial to the fume hood.

  • Introduce your designated reaction solvent (e.g., anhydrous DMF or DMSO) directly into the vial via a syringe piercing a septum, or by carefully pouring it down the interior glass wall to prevent kicking up dust.

  • Cap the vial immediately. Gently swirl until the powder is fully solubilized.

  • Causality: Once the compound is entirely in the liquid phase, the threat of electrostatic aerosolization and inhalation is effectively neutralized.

Protocol 4: Spill Management and Waste Disposal Plan
  • Segregation: Methyl 3-amino-1H-indazole-4-carboxylate must never be disposed of down the sink. All indazole-contaminated waste is chemically reactive.

  • Decontamination: If a powder spill occurs inside the hood, do not sweep it, as this generates static dust clouds. Instead, cover the powder with a static-dissipative bench pad, soak the pad with a compatible solvent (e.g., ethanol or isopropanol), and carefully wipe it up.

  • Solid Waste: Dispose of all contaminated spatulas, Kimwipes, and outer gloves in a sealed hazardous solid waste container.

  • Liquid Waste: Consolidate spent reaction solvents into dedicated, properly labeled organic hazardous waste carboys (separating halogenated from non-halogenated streams as required by your synthetic route).

References

  • 1H-Indazole Toxicity Summary (CID 9221). PubChem, National Institutes of Health.[Link]

  • Standard Operating Procedure: Weighing Hazardous Powders (EHS-461). Emory University EHSO.[Link]

  • Standard Operating Procedure for Sodium Azide and Reactive Powders. UNC Environment, Health & Safety. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 3-amino-1H-indazole-4-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 3-amino-1H-indazole-4-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.